molecular formula C11H19NO4 B1276792 Boc-(R)-3-Amino-5-hexenoic acid CAS No. 269726-94-5

Boc-(R)-3-Amino-5-hexenoic acid

Numéro de catalogue: B1276792
Numéro CAS: 269726-94-5
Poids moléculaire: 229.27 g/mol
Clé InChI: RFHPQLCVYMBPRF-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-(R)-3-Amino-5-hexenoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426582
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-94-5
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-5-hexenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-(R)-3-Amino-5-hexenoic acid, a chiral building block of significant interest in medicinal chemistry and peptide synthesis.

Chemical Identity and Properties

This compound is a non-proteinogenic amino acid derivative. The presence of a terminal alkene group and a Boc-protected amine makes it a versatile synthon for the preparation of complex organic molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in stepwise peptide synthesis, preventing self-polymerization and allowing for controlled chain elongation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 269726-94-5[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance Lumps
Optical Activity [α]/D = -20.0±1°, c = 1 in ethanol
Enantiomeric Excess ≥99.0%
Boiling Point 372.2±35.0 °C at 760 mmHg[2][3]
Density 1.1±0.1 g/cm³[2]
Flash Point 178.9±25.9 °C[2]
Storage Temperature 2-8°C
Structural Identifiers
IdentifierValueReference(s)
IUPAC Name (3R)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoic acid
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O
InChI 1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
InChI Key RFHPQLCVYMBPRF-MRVPVSSYSA-N

Molecular Structure and Visualization

The structure of this compound features a chiral center at the C3 position, a terminal vinyl group, a carboxylic acid, and the Boc-protecting group on the amine.

Caption: 2D structure of this compound.

Experimental Protocols

General Synthesis via Boc Protection

The synthesis would typically involve the protection of the amino group of (R)-3-Amino-5-hexenoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • (R)-3-Amino-5-hexenoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent system (e.g., 1,4-dioxane and water, or dichloromethane)

Procedure:

  • Dissolve (R)-3-Amino-5-hexenoic acid in the chosen solvent system.

  • Cool the solution in an ice bath (0-5°C).

  • Add the base to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate.[4]

  • Allow the reaction mixture to warm to room temperature and stir for several hours (typically 10-12 hours) until the reaction is complete, as monitored by TLC.[4]

  • Once complete, the solvent is typically removed under reduced pressure.

  • The residue is then worked up, often involving an acid-base extraction to remove unreacted starting material and byproducts.

  • The final product is purified, commonly by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dissolve Amino Acid in Solvent B Cool to 0-5°C A->B C Add Base B->C D Add Boc₂O C->D E Stir at RT D->E F Solvent Removal E->F G Extraction F->G H Purification G->H

Caption: General workflow for Boc protection of an amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a single coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (2-4 equivalents)

  • Coupling agent (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][6]

  • Neutralization solution: e.g., 5-10% DIEA in DCM or DMF

  • Washing solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)[5]

Protocol Cycle:

  • Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[5]

  • Nα-Boc Deprotection:

    • Treat the resin with a 50% TFA/DCM solution for 5 minutes (pre-wash).[5][6]

    • Drain and add fresh 50% TFA/DCM solution. Agitate for 15-25 minutes for complete deprotection.[5][6]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM followed by IPA and then DCM again to remove residual TFA.[5]

  • Neutralization:

    • Wash the resin with the neutralization solution (e.g., 5% DIEA in DCM) for 1-2 minutes.[5]

    • Repeat the neutralization step to ensure the N-terminal amine is in its free base form.[5]

    • Wash the resin with DCM and/or DMF to remove excess base.[5]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound by dissolving it with a coupling agent in DMF.

    • Add this activation solution to the neutralized peptide-resin.

    • Add DIEA to initiate the coupling reaction and agitate at room temperature until the reaction is complete (monitored by a colorimetric test like the Kaiser test).[5]

  • Washing: Wash the resin extensively with DMF and DCM to remove all soluble reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

G start Start with Peptide-Resin deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (DIEA) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Couple next Boc-AA wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 wash3->deprotection Next Cycle end Repeat or Final Cleavage wash3->end

Caption: Cyclical workflow of Boc solid-phase peptide synthesis.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups:

  • Boc-protected Amine: The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions (e.g., with TFA or HCl). This lability is the cornerstone of its use in SPPS.

  • Carboxylic Acid: This group can be activated (e.g., with carbodiimides or uronium salts like HBTU) to form amide bonds with free amines, which is the key reaction in peptide synthesis.

  • Terminal Alkene: The vinyl group serves as a handle for a variety of chemical transformations, such as Michael additions, cross-coupling reactions, and click chemistry, allowing for the synthesis of modified peptides or complex small molecules.

Key Applications:

  • Peptide Synthesis: It is used as a building block for synthesizing peptides and peptidomimetics with unique structural features.[3]

  • Drug Discovery: The incorporation of this unnatural amino acid can introduce novel properties to drug candidates, such as enhanced metabolic stability or altered conformation.[3]

  • Chiral Building Block: It is a valuable starting material for the enantioselective synthesis of various pharmaceuticals and fine chemicals.[3]

Safety and Handling

A summary of the safety information is presented below. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

AspectInformationReference(s)
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Dust mask (type N95), safety glasses/eyeshields, chemical-resistant gloves.
Storage Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.
Disposal Dispose of waste in accordance with federal, state, and local environmental control regulations.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, the expected characteristics can be predicted based on its structure.

  • ¹H NMR: Expected signals would include peaks for the vinyl protons (approx. 5-6 ppm), the chiral proton at C3, the methylene protons, and the nine equivalent protons of the t-butyl group of the Boc protector (a sharp singlet around 1.4 ppm).

  • ¹³C NMR: Carbon signals corresponding to the carboxylic acid, the alkene, the aliphatic chain, and the Boc group (quaternary carbon and methyl carbons) would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), the N-H bend, and C=C stretch of the alkene (around 1640 cm⁻¹).

  • Mass Spectrometry: For the (S)-enantiomer, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 230.13869 and [M+Na]⁺ at 252.12063.[7] The monoisotopic mass is 229.13141 Da.[7]

References

An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 269726-94-5

This technical guide provides a comprehensive overview of Boc-(R)-3-Amino-5-hexenoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a terminal alkene on the side chain makes it a versatile reagent in organic synthesis, particularly in peptide chemistry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 269726-94-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₉NO₄[1][2][3][4]
Molecular Weight 229.27 g/mol [1][2][3][4]
Appearance Lumps[3]
Optical Activity [α]/D -20.0±1°, c = 1 in ethanol[3]
Enantiomeric Excess ≥99.0%[3]
Storage Temperature 2-8°C[3]
Boiling Point 372.2±35.0°C (Predicted)[4]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Hazard and Precautionary Statements

Hazard ClassGHS PictogramHazard StatementsPrecautionary StatementsReference(s)
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed.P264, P270, P301+P312, P501[3]
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362[3]
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501[3]

Synthesis and Experimental Protocols

A plausible synthetic route could start from a suitable chiral precursor, followed by the introduction of the allyl group and the carboxylic acid moiety. The amino group would then be protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Protocol for Boc Protection of Amino Acids

This protocol describes a general method for the protection of an amino acid's amino group with a Boc group.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane and Water (or other suitable solvent system)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide to adjust the pH to approximately 10-11.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution while stirring vigorously. Maintain the pH between 10 and 11 by the dropwise addition of sodium hydroxide solution.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or KHSO₄).

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[6]

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of peptidomimetics and other complex organic molecules. Its unique structure allows for the introduction of conformational constraints and novel side-chain functionalities into peptides, which can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic properties.

Role in the Synthesis of Protease Inhibitors

Unnatural amino acids are key components in the design of modern protease inhibitors, particularly for viral targets like HIV and Hepatitis C Virus (HCV).[2][7][8][] The incorporation of building blocks like this compound can lead to potent inhibitors that mimic the transition state of peptide bond cleavage by the protease.[10] The allyl side chain can be further functionalized to interact with specific pockets of the enzyme's active site, thereby increasing binding affinity and selectivity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, allowing for the stepwise elongation of the peptide chain.

Experimental Workflow for Boc-SPPS

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFMSA) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Biological Signaling Pathways

While specific examples of drugs synthesized from this compound and their direct impact on signaling pathways are not detailed in the available literature, its application in HIV protease inhibitors provides a clear context for its biological relevance. HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins required for viral assembly and replication.[7] By inhibiting this enzyme, the production of infectious virions is blocked.

HIV Protease Inhibition Signaling Pathway

HIV_Protease_Pathway cluster_virus HIV Life Cycle cluster_drug Therapeutic Intervention GagPol Gag-Pol Polyprotein HIV_Protease HIV Protease GagPol->HIV_Protease Substrate Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor Protease Inhibitor (containing unnatural amino acids) Protease_Inhibitor->HIV_Protease Inhibition

Caption: Inhibition of the HIV protease by peptidomimetic inhibitors.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly peptidomimetics with therapeutic potential. Its unique structural features enable the development of novel drug candidates with improved properties. This guide provides a foundational understanding of its properties, handling, and applications, which will be of significant benefit to researchers in the fields of medicinal chemistry and drug discovery.

References

Synthesis of Boc-(R)-3-Amino-5-hexenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely utilized method for the enantioselective synthesis of Boc-(R)-3-Amino-5-hexenoic acid, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthetic strategy relies on the use of a chiral auxiliary to control the stereochemistry of a key alkylation step, followed by standard protection and deprotection procedures.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step process. The key transformation involves the diastereoselective alkylation of a chiral N-acyloxazolidinone with allyl bromide. This approach, pioneered by Evans, allows for precise control of the stereocenter at the C3 position. The subsequent steps involve the removal of the chiral auxiliary and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

Acylation of the Chiral Auxiliary

The synthesis commences with the acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. This step forms the chiral N-acyloxazolidinone, which will direct the stereochemistry of the subsequent alkylation.

Protocol:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (e.g., 3-chloropropionyl chloride, 1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.

Diastereoselective Alkylation

The cornerstone of this synthesis is the highly diastereoselective alkylation of the chiral N-acyloxazolidinone. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (allyl bromide) to the opposite face, thereby establishing the desired (R)-stereochemistry at the C3 position.

Protocol:

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq., as a solution in THF), to generate the enolate.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add allyl bromide (1.2 eq.) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to isolate the desired diastereomer.

Cleavage of the Chiral Auxiliary

Once the desired stereocenter is set, the chiral auxiliary is cleaved from the molecule. This is typically achieved by hydrolysis under basic conditions.

Protocol:

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq.) or another suitable base.

  • Stir the reaction mixture at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-3-Amino-5-hexenoic acid. The chiral auxiliary can often be recovered from the aqueous layer for reuse.

Boc Protection of the Amino Group

The final step is the protection of the free amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure in peptide synthesis and organic chemistry.

Protocol:

  • Dissolve the crude (R)-3-Amino-5-hexenoic acid (1.0 eq.) in a mixture of a suitable organic solvent (e.g., dioxane, THF, or acetone) and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2-3 with a dilute acid (e.g., citric acid or 1 M HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product, this compound, by crystallization or flash column chromatography.

Data Presentation

Table 1: Summary of a Typical Reaction Sequence and Yields

StepReactionKey ReagentsTypical Yield (%)
1Acylation of Chiral Auxiliary(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, 3-chloropropionyl chloride85-95
2Diastereoselective AlkylationN-acyloxazolidinone, NaHMDS, Allyl bromide70-85 (of desired diastereomer)
3Chiral Auxiliary CleavageAlkylated product, LiOH80-90
4Boc Protection(R)-3-Amino-5-hexenoic acid, Boc₂O, NaHCO₃90-98
Overall - - 50-70

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
AppearanceWhite to off-white solid
Melting PointNot widely reported, typically a low-melting solid or oil
Optical Rotation [α]DSpecific rotation value is dependent on concentration and solvent

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage cluster_3 Step 4: Boc Protection Chiral Auxiliary Chiral Auxiliary N-Acyloxazolidinone N-Acyloxazolidinone Chiral Auxiliary->N-Acyloxazolidinone n-BuLi, THF Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyloxazolidinone Alkylated Product Alkylated Product N-Acyloxazolidinone->Alkylated Product NaHMDS, THF Allyl Bromide Allyl Bromide Allyl Bromide->Alkylated Product (R)-3-Amino-5-hexenoic acid (R)-3-Amino-5-hexenoic acid Alkylated Product->(R)-3-Amino-5-hexenoic acid LiOH, H2O/THF Final Product Boc-(R)-3-Amino- 5-hexenoic acid (R)-3-Amino-5-hexenoic acid->Final Product NaHCO3, Dioxane/H2O Boc2O Boc2O Boc2O->Final Product

Caption: Overall synthetic workflow for this compound.

Caption: Logical diagram of the diastereoselective alkylation step.

An In-Depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Boc-(R)-3-Amino-5-hexenoic acid is a chiral, non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a terminal alkene and the β-amino acid backbone, offer significant advantages in the design of novel therapeutics, particularly peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), enabling the creation of peptides with enhanced proteolytic stability and unique conformational properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its incorporation into peptide chains, and its strategic role in the drug development workflow.

Core Compound Properties

This compound is characterized by its specific molecular structure which dictates its reactivity and utility in synthesis. The quantitative data for this compound are summarized below.

PropertyValueReference(s)
Molecular Weight 229.27 g/mol [1][2][3][4]
Molecular Formula C₁₁H₁₉NO₄[1][2][3][4]
CAS Number 269726-94-5[1][2][3][4]
Appearance Lumps[1][3]
Optical Activity [α]/D -20.0±1°, c = 1 in ethanol[1][3]
Optical Purity Enantiomeric excess: ≥99.0%[1][3]
Storage Temperature 2-8°C[1][3]

Strategic Role in Drug Discovery

The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.

β-amino acids, with their additional carbon in the backbone, can induce unique secondary structures (foldamers) and are resistant to degradation by proteases. This leads to peptidomimetics with improved pharmacokinetic profiles and potentially enhanced biological activity. The alkene side chain of this compound provides a reactive handle for further chemical modifications, allowing for the synthesis of complex and diverse molecular architectures.

Below is a diagram illustrating the general workflow for utilizing an unnatural amino acid like this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Target Target Identification & Validation LeadGen Lead Generation (e.g., Natural Peptide) Target->LeadGen UAA_Select Unnatural Amino Acid Selection (this compound) LeadGen->UAA_Select Improve Properties Peptidomimetic Peptidomimetic Synthesis (SPPS) LeadGen->Peptidomimetic UAA_Select->Peptidomimetic Screening High-Throughput Screening Peptidomimetic->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->UAA_Select Iterative Optimization ADMET ADMET Profiling (in vitro) SAR->ADMET InVivo In Vivo Efficacy & Toxicology ADMET->InVivo Candidate Drug Candidate InVivo->Candidate

Unnatural Amino Acid Drug Discovery Workflow.

Experimental Protocols

General Protocol for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard cycle for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).

Materials:

  • Appropriate solid-phase resin (e.g., PAM resin for C-terminal acid)

  • Boc-protected amino acids (including the title compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (if required for other amino acids, e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DCM in the reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • The resin is washed with DCM.

    • A solution of 50% TFA in DCM is added to the resin and allowed to react for 20-30 minutes to remove the Boc protecting group.

    • The resin is then washed thoroughly with DCM and isopropanol to remove residual acid.

  • Neutralization:

    • The resin is treated with a 10% solution of DIEA in DMF (or DCM) for 2-5 minutes to neutralize the TFA salt of the N-terminal amine. This step is repeated.

    • The resin is washed with DMF to remove excess base.

  • Amino Acid Coupling:

    • The Boc-protected amino acid (3-4 equivalents) and a coupling reagent like HBTU (3-4 equivalents) are dissolved in DMF.

    • DIEA (6-8 equivalents) is added to the solution for pre-activation.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.

    • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated ("double coupling").

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Boc group removed, the peptide-resin is washed and dried.

    • The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously by treatment with a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers, for 1-2 hours at 0°C.

    • The crude peptide is precipitated in cold diethyl ether, collected by filtration, and then purified, typically by reverse-phase HPLC.

Note: The presence of the alkene in the side chain of this compound may require consideration of compatible side-chain protecting groups on other amino acids in the sequence to avoid side reactions during cleavage.

Boc-SPPS Workflow Diagram

The cyclical nature of Solid-Phase Peptide Synthesis is illustrated in the diagram below.

SPPS_Cycle Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (10% DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF) Neutralization->Wash_2 Coupling 3. Coupling (Boc-AA-OH, HBTU, DIEA) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End Elongated Peptide (Ready for next cycle) Wash_3->End End->Deprotection Next Cycle

References

Technical Guide: Structure Elucidation of Boc-(R)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure incorporates a terminal alkene functional group and a carbamate-protected amine, making it a valuable building block in medicinal chemistry and peptide synthesis. The precise confirmation of its chemical structure, including its absolute stereochemistry, is critical for its application in the development of stereospecific pharmaceuticals and peptidomimetics. This guide provides a comprehensive overview of the analytical data and methodologies used to elucidate and confirm the structure of this compound.

Physicochemical and Chiroptical Properties

The fundamental physical and chemical properties of a compound provide the first layer of its identification. The key characteristics of this compound have been determined as follows. The specific optical rotation is a critical parameter that confirms the (R)-enantiomeric form of the molecule.[1] The corresponding (S)-enantiomer exhibits a positive optical rotation of +20±1° under identical conditions.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [1][2]
CAS Number 269726-94-5[1]
Appearance Lumps[1]
Boiling Point 372.2 ± 35.0 °C at 760 mmHg[3][4]
Density 1.1 ± 0.1 g/cm³[4]
Optical Rotation [α]/D = -20.0 ± 1° (c=1 in ethanol)[1]

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis provides detailed information about the molecular weight, fragmentation patterns, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the title compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be observed as various adducts. The predicted m/z values for common adducts are consistent with the compound's molecular formula.[5]

Adduct IonPredicted m/z
[M+H]⁺230.1387
[M+Na]⁺252.1206
[M+K]⁺268.0946
[M-H]⁻228.1241

A key fragmentation pattern for Boc-protected amines involves the characteristic loss of isobutene (56 Da) or the entire tert-butyl group (57 Da), which serves as a diagnostic marker for the presence of the Boc protecting group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a fully assigned spectrum was not available in the cited literature, the expected chemical shifts and multiplicities can be predicted based on the known structure.

Table 3.2.1: Predicted ¹H NMR Signals (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0-11.0 br s 1H Carboxylic Acid (-COOH)
~5.70-5.90 m 1H -CH=CH₂
~5.05-5.20 m 2H -CH=CH₂
~4.90-5.10 br d 1H Amine (-NH-)
~3.90-4.10 m 1H Chiral Center (-CH(NHBoc)-)
~2.40-2.55 m 2H -CH₂-COOH
~2.20-2.35 m 2H -CH-CH₂-CH=

| 1.45 | s | 9H | Boc group C(CH₃)₃ |

Table 3.2.2: Predicted ¹³C NMR Signals (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~175-178 C Carboxylic Acid (-COOH)
~155-156 C Boc Carbonyl (-O-(C=O)-N)
~134-135 CH -CH=CH₂
~117-118 CH₂ -CH=CH₂
~79-80 C Boc Quaternary (-C(CH₃)₃)
~48-50 CH Chiral Center (-CH(NHBoc)-)
~39-41 CH₂ -CH₂-COOH
~37-39 CH₂ -CH-CH₂-CH=

| ~28.3 | CH₃ | Boc Methyls (-C(CH₃)₃) |

Experimental Protocols

Synthesis: Boc Protection of (R)-3-Amino-5-hexenoic acid

This protocol describes a general procedure for the N-protection of the parent amino acid using di-tert-butyl dicarbonate (Boc₂O).[7][8]

  • Dissolution: Dissolve (R)-3-Amino-5-hexenoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0-5 °C in an ice bath. Adjust the pH to ~9-10 by the dropwise addition of a saturated aqueous sodium bicarbonate solution.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equiv) to the cooled mixture while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O and byproducts.

  • Acidification: Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a 1N HCl solution.

  • Final Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash column chromatography or recrystallization as needed.

Analytical Methods
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[9]

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Analyze by electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) in both positive and negative ion modes.

  • Polarimetry: Accurately weigh the sample and dissolve in absolute ethanol to a final concentration of 1 g/100 mL (c=1). Measure the optical rotation using a polarimeter with a sodium D-line lamp (589 nm) at room temperature.[1]

Visualizations of Workflow and Structure

Chemical Structure Representation

The following diagram illustrates the key functional groups and their connectivity in the target molecule.

G cluster_boc Boc Group cluster_chain Hexenoic Acid Backbone Boc_CO C=O Boc_O O Boc_CO->Boc_O NH Amine Boc_CO->NH Carbamate Linkage tBu t-Butyl Boc_O->tBu C3 C3: Chiral Center (R)-Configuration C4 C4 C3->C4 C3->NH C2 C2 C2->C3 C1 C1 C1->C2 COOH Carboxylic Acid C1->COOH C5 C5 C4->C5 C6 C6 C5->C6 Alkene Alkene C5->Alkene C6->Alkene

Caption: Key functional groups of this compound.

Synthesis Workflow

This diagram outlines the major steps involved in the synthesis and isolation of the target compound.

G start Start: (R)-3-Amino-5-hexenoic acid + Boc₂O reaction Reaction in Dioxane/Water with NaHCO₃ base start->reaction workup Aqueous Workup: Remove Dioxane reaction->workup acidify Acidification to pH 2-3 with 1N HCl workup->acidify extract Extraction with Ethyl Acetate acidify->extract isolate Dry & Concentrate Organic Phase extract->isolate purify Purification (Chromatography) isolate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Structure Elucidation Logic

The confirmation of the final structure is a process of logical deduction, combining data from multiple analytical techniques.

G ms Mass Spectrometry (MS) inf_ms Confirms Molecular Formula (C₁₁H₁₉NO₄) & Boc Group Presence ms->inf_ms nmr NMR Spectroscopy (¹H and ¹³C) inf_nmr Confirms Carbon-Hydrogen Framework & Functional Groups (Alkene, Carboxylic Acid, etc.) nmr->inf_nmr polarimetry Polarimetry inf_polarimetry Confirms Bulk Enantiopurity & (R)-Stereochemistry ([α] is negative) polarimetry->inf_polarimetry conclusion Final Confirmed Structure: This compound inf_ms->conclusion inf_nmr->conclusion inf_polarimetry->conclusion

Caption: Logical workflow for the structure elucidation process.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of analytical techniques. Mass spectrometry validates the molecular formula and the presence of the Boc protecting group. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. Finally, chiroptical measurement via polarimetry confirms the absolute (R)-stereochemistry at the C3 position. The collective data provides a complete and unambiguous structural assignment, ensuring the material's identity and quality for its intended use in research and development.

References

An In-depth Technical Guide on the Solubility of Boc-(R)-3-Amino-5-hexenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Solubility of Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry. Its presence significantly influences the physicochemical properties of amino acids, including their solubility. Generally, the introduction of the bulky, lipophilic Boc group increases the affinity of the amino acid for organic solvents while decreasing its solubility in aqueous solutions.[1]

The solubility of a Boc-protected amino acid in a given organic solvent is influenced by several factors:

  • The nature of the amino acid side chain: The polarity, size, and functional groups of the side chain play a crucial role. For Boc-(R)-3-Amino-5-hexenoic acid, the C6 alkenyl side chain contributes to its nonpolar character.

  • The polarity of the solvent: Boc-protected amino acids are generally soluble in polar aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[2] Their solubility in less polar solvents can vary.[2]

  • Temperature: In many cases, solubility increases with temperature. However, caution must be exercised as excessive heat can lead to the degradation of the compound.[3]

  • Purity of the compound: Impurities can affect the measured solubility.

Representative Solubility Data of Boc-Protected Amino Acids

While specific data for this compound is unavailable, the following table summarizes the solubility of other Boc-protected amino acids in common organic solvents. This data can be used as a guideline to estimate the solubility profile of the target compound.

Boc-Amino AcidSolventSolubility (mg/mL)NotesReference
Boc-Leu-Leu-OHDMF~30-[3]
DMSO~10-[3]
Ethanol~30-[3]
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)[3]
Boc-Leu-OHDMSO~100Requires sonication[3]
N-Boc-L-prolineDMF~20-[3]
DMSO~15-[3]
Ethanol~15-[3]
Boc-Gly-Gly-OHDMSO~100Requires sonication[3]
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C[3]
Boc-Arg(Boc)2-OHDMF~30-[1]
DMSO~30-[1]
Ethanol~30-[1]

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the equilibrium solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DMF, DMSO, DCM, Ethanol, Ethyl Acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five calibration standards of different concentrations.

    • Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution at equilibrium.

    • Record the exact weight of the added solid.

    • Add a precise volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

  • Sample Analysis:

    • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Prepare Calibration Standards (Serial Dilution) prep_stock->prep_standards prep_hplc Analyze Standards by HPLC prep_standards->prep_hplc gen_curve Generate Calibration Curve prep_hplc->gen_curve interpolate Interpolate Concentration from Calibration Curve gen_curve->interpolate add_solid Add Excess Solid to Vial add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample Allow to Settle dilute_sample Dilute Sample filter_sample->dilute_sample analyze_sample Analyze by HPLC dilute_sample->analyze_sample analyze_sample->interpolate calc_sol Calculate Solubility (Account for Dilution) interpolate->calc_sol G Figure 2: Decision Tree for Solvent Selection start Start: Dissolve This compound polar_aprotic Try Polar Aprotic Solvents (e.g., DMF, DMSO, DCM, THF) start->polar_aprotic soluble_polar Soluble polar_aprotic->soluble_polar Yes insoluble_polar Insoluble / Poorly Soluble polar_aprotic->insoluble_polar No less_polar Try Less Polar Solvents (e.g., Ethyl Acetate, Acetonitrile) insoluble_polar->less_polar soluble_less_polar Soluble less_polar->soluble_less_polar Yes insoluble_less_polar Insoluble / Poorly Soluble less_polar->insoluble_less_polar No alcohols Try Alcohols (e.g., Methanol, Ethanol) insoluble_less_polar->alcohols soluble_alcohols Soluble alcohols->soluble_alcohols Yes insoluble_alcohols Consider Co-solvent Systems or Gentle Warming alcohols->insoluble_alcohols No

References

Spectral Data Analysis of Boc-(R)-3-Amino-5-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the expected spectral data for Boc-(R)-3-Amino-5-hexenoic acid. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Identification:

IUPAC Name (3R)-3-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
CAS Number 269726-94-5[1][2]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~5.7-5.9ddt1HH-5
~5.0-5.2m2HH-6
~4.8-5.0d1H-NH
~3.9-4.1m1HH-3
~2.4-2.6m2HH-2
~2.2-2.4m2HH-4
1.45s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175C-1 (-COOH)
~155-NHC =O
~134C-5
~118C-6
~80-C (CH₃)₃
~50C-3
~40C-2
~38C-4
~28-C(C H₃)₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups in the molecule.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Amide)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc Amide)
~1640WeakC=C stretch (Alkene)
1520-1540MediumN-H bend (Amide II)
1390 & 1365MediumC-H bend (t-butyl)
Mass Spectrometry (MS)

Mass spectrometry data is predicted for the (S)-enantiomer and is expected to be identical for the (R)-enantiomer[3]. The data would likely be acquired using electrospray ionization (ESI).

Table 4: Predicted Mass Spectrometry Data

m/zAdduct
230.1387[M+H]⁺
252.1206[M+Na]⁺
228.1241[M-H]⁻

Key fragmentation patterns would likely involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the tert-butyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Compound This compound NMR_Acq NMR Spectroscopy Compound->NMR_Acq Sample IR_Acq IR Spectroscopy Compound->IR_Acq Sample MS_Acq Mass Spectrometry Compound->MS_Acq Sample NMR_Data NMR Spectra (1H, 13C) NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow for the spectral characterization of this compound.

References

A Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-(R)-3-Amino-5-hexenoic acid (CAS: 269726-94-5), a valuable chiral building block for peptide synthesis and medicinal chemistry. This document outlines its commercial availability, key technical data, and a detailed, representative protocol for its incorporation into peptide structures.

Introduction

This compound, also known as Boc-D-vinyl-beta-homoalanine, is a non-proteinogenic amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, an amine at the beta position, and a terminal vinyl group, makes it a versatile tool for drug discovery. The Boc group ensures controlled, sequential addition in solid-phase peptide synthesis (SPPS), while the vinyl moiety offers a reactive handle for post-synthetic modifications. The (R)-chirality provides stereochemical control, which is crucial for designing biologically active molecules with specific target interactions. The incorporation of such unnatural amino acids can enhance peptide stability against enzymatic degradation, modulate conformational properties, and improve pharmacokinetic profiles.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial suppliers. The following table summarizes key quantitative data from various sources to facilitate comparison. Note that while some major suppliers like Sigma-Aldrich have discontinued this specific product, it remains available from other specialized chemical providers.

Supplier/SourceCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayEnantiomeric ExcessOptical ActivityPhysical FormStorage Temp.
Sigma-Aldrich269726-94-5C₁₁H₁₉NO₄229.27≥97.5% (HPLC), 98%≥99.0%[α]/D -20.0±1°, c = 1 in ethanolLumps2-8°C
ChemicalBook[1][2]269726-94-5C₁₁H₁₉NO₄229.27Not specifiedNot specifiedNot specifiedNot specified2-8°C
MySkinRecipes[3]269726-94-5C₁₁H₁₉NO₄229.2798%Not specifiedNot specifiedNot specifiedNot specified
BLDpharm[4]269726-94-5C₁₁H₁₉NO₄229.2798%Not specifiedNot specifiedNot specifiedNot specified
Win-Win Chemical[5]269726-94-5C₁₁H₁₉NO₄229.2798%Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols: Incorporation into Peptides via Boc-SPPS

General Protocol for Boc Solid-Phase Peptide Synthesis

This protocol is based on the well-established Merrifield solid-phase synthesis methodology.

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU/HOBt or HATU)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM or DMF to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash and dry the peptide-resin.

    • Carefully treat the resin with anhydrous HF or TFMSA in the presence of appropriate scavengers at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final peptide by mass spectrometry and other analytical techniques.

Visualizations: Workflow and Application Logic

Workflow for Peptide Synthesis and Application

The following diagram illustrates the general workflow from the incorporation of this compound into a peptide to its potential application in studying a biological pathway.

G cluster_synthesis Peptide Synthesis cluster_application Biological Application start Start with Resin Support deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Couple this compound (HBTU/DIEA) neutralization->coupling wash Wash coupling->wash repeat Repeat for next Amino Acid wash->repeat repeat->deprotection Yes cleavage Cleave and Deprotect (HF) repeat->cleavage No purification Purify Peptide (HPLC) cleavage->purification peptide Peptide with (R)-3-Amino-5-hexenoic acid purification->peptide cell_culture Introduce to Cell Culture Model peptide->cell_culture receptor Target Receptor cell_culture->receptor pathway Hypothetical Signaling Pathway downstream Downstream Signaling response Measure Cellular Response receptor->downstream Modulates downstream->response

Caption: Workflow for the synthesis and application of a modified peptide.

Hypothetical Signaling Pathway Modulation

This diagram illustrates how a peptide containing (R)-3-Amino-5-hexenoic acid could be used to modulate a hypothetical signaling pathway. The modified peptide is designed to interact with a specific cell surface receptor, thereby either activating or inhibiting downstream signaling events.

Peptide Modified Peptide (with (R)-3-Amino-5-hexenoic acid) Receptor Cell Surface Receptor Peptide->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylates Target ->

References

Stability and Storage of Boc-(R)-3-Amino-5-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for Boc-(R)-3-Amino-5-hexenoic acid, a key building block in peptide synthesis and the development of peptidomimetics. Adherence to proper handling and storage protocols is critical to ensure the compound's integrity and experimental reproducibility.

Summary of Storage and Stability Data

While specific, publicly available stability studies detailing degradation kinetics under various conditions are limited, the manufacturer's recommendations and safety data sheets provide clear guidance for maintaining the quality of this compound. The following table summarizes the key storage and handling parameters.

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[1][2][3][4]
Storage Conditions Keep container tightly closed. Store in a refrigerator.[5]
Incompatible Materials Oxidizing agents, Strong bases.[6]
Protection Protect from moisture, heat sources, and light sources.[6]
Form Lumps[1]

Experimental Protocols

Given the absence of specific, published stability testing protocols for this compound, this section provides a general workflow for the safe handling and use of this compound in a laboratory setting, particularly for its primary application in peptide synthesis.

General Handling and Use Protocol:

  • Acclimatization: Before use, allow the container of this compound to equilibrate to room temperature while still sealed. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Conduct weighing in a well-ventilated area or a fume hood to minimize inhalation of any dust particles. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dissolution: Dissolve the required amount of the amino acid in an appropriate solvent as dictated by the specific synthetic protocol. Common solvents for peptide synthesis include dimethylformamide (DMF) or dichloromethane (DCM).

  • Reaction: Carry out the coupling reaction according to the established peptide synthesis methodology (e.g., solid-phase peptide synthesis [SPPS] or solution-phase synthesis).

  • Post-Reaction Handling: After the reaction is complete, any unused portion of the stock solution should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C, if the solvent system is compatible with cold storage. However, it is best practice to prepare fresh solutions for each use.

  • Waste Disposal: Dispose of any waste material containing this compound in accordance with local, state, and federal regulations for chemical waste.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and handling processes for ensuring the stability and proper use of this compound.

Storage_and_Handling_Workflow cluster_storage Receiving and Storage cluster_handling Handling for Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C in a Tightly Sealed Container Inspect->Store No Damage Quarantine/Contact Supplier Quarantine/Contact Supplier Inspect->Quarantine/Contact Supplier Damage Found Equilibrate Equilibrate to Room Temperature Store->Equilibrate Prepare for Use Weigh Weigh in Ventilated Area with PPE Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Synthesis Dissolve->Use Use->Store Return Unused Solid to Storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Safety and Handling Precautions

This compound is classified as an irritant.[7] Adherence to safety guidelines is crucial to minimize risk during handling and experimentation.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a dust respirator or work in a well-ventilated area to avoid breathing dust.[5][6]

  • Hand Protection: Wear protective gloves.[5]

  • Eye Protection: Use safety glasses or a face shield.[5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[5]

Emergency Procedures:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]

  • Ingestion: Rinse mouth and seek medical advice.[5]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

By following these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

The Scarcity in Nature: A Technical Guide on the Occurrence of 3-Amino-5-hexenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 3-amino-5-hexenoic acid represent a class of unsaturated beta-amino acids with potential applications in medicinal chemistry and drug development. Despite significant interest in novel amino acid structures, a comprehensive review of scientific literature and chemical databases reveals a notable absence of documented natural sources for 3-amino-5-hexenoic acid and its direct derivatives. These compounds are predominantly available as synthetic molecules for research purposes. This guide provides a detailed overview of the current knowledge, including information on a structurally related, naturally occurring α-amino hexenoic acid derivative, a general context of β-amino acid biosynthesis, and the availability of synthetic versions for research applications.

Natural Occurrence: An Apparent Rarity

Extensive searches of scientific literature and natural product databases have not yielded any definitive evidence for the isolation of 3-amino-5-hexenoic acid or its derivatives from plant, fungal, or bacterial sources. The vast majority of references to these compounds are in the context of chemical synthesis and their availability from commercial suppliers. This suggests that if these compounds do exist in nature, they are likely to be rare or present in concentrations below the current limits of detection.

A Related Natural Product: (2S,4R)-2-amino-4-methyl-hex-5-enoic acid

While 3-amino-5-hexenoic acid remains elusive in natural sources, a structurally related α-amino acid, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been isolated from the fruiting bodies of the mushroom Boletus fraternus.[1] This discovery is significant as it confirms the natural occurrence of a hexenoic acid backbone with an amino functional group.

Quantitative Data

The yield of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus is presented in the table below.

CompoundSource OrganismYield (% of Dry Weight)Reference
(2S,4R)-2-amino-4-methyl-hex-5-enoic acidBoletus fraternus0.04%[1]
Experimental Protocol: Isolation and Characterization

The following is a summary of the experimental protocol used for the isolation and characterization of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.[1]

1. Extraction:

  • Lyophilized and crushed fruiting bodies of Boletus fraternus were extracted with 99.5% ethanol.

  • The ethanol extract was concentrated, and the residue was partitioned between hexane and aqueous methanol.

  • The aqueous methanol layer was further extracted with ethyl acetate and n-butanol.

2. Bioassay-Guided Fractionation:

  • The different solvent fractions were tested for their allelopathic activity (inhibition of lettuce seedling radicle growth).

  • The most active fraction was subjected to further purification.

3. Chromatographic Purification:

  • The active fraction was purified using a combination of silica gel column chromatography and high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The structure of the isolated compound was determined using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and by comparison with literature data.

Biosynthesis of β-Amino Acids: A General Overview

While the specific biosynthetic pathway for 3-amino-5-hexenoic acid is unknown due to its apparent absence in nature, the general biosynthesis of β-amino acids provides a valuable framework for understanding how such molecules could be produced. β-amino acids are typically formed through several key enzymatic reactions.[2][3][4] A common pathway involves the action of an aminomutase on an α-amino acid.

Below is a generalized workflow for the biosynthesis of a β-amino acid from its corresponding α-amino acid precursor.

G General Biosynthetic Workflow for β-Amino Acids cluster_0 Precursor Pool cluster_1 Enzymatic Conversion cluster_2 Product alpha_amino_acid α-Amino Acid aminomutase Aminomutase alpha_amino_acid->aminomutase Substrate beta_amino_acid β-Amino Acid aminomutase->beta_amino_acid Product

Caption: Generalized workflow of β-amino acid biosynthesis.

Availability of Synthetic Derivatives for Research

For researchers and drug development professionals interested in exploring the therapeutic potential of 3-amino-5-hexenoic acid and its derivatives, a variety of these compounds are commercially available as synthetic molecules. These include the (R)- and (S)-enantiomers, as well as N-protected derivatives (e.g., Boc-protected). The availability of these synthetic standards is crucial for systematic studies of their biological activities.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Boc-(R)-3-Amino-5-hexenoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-5-hexenoic acid, a derivative of γ-aminobutyric acid (GABA), is a non-proteinogenic amino acid of significant interest in peptidomimetic and drug design. Its incorporation into peptide sequences can introduce conformational constraints and unique functionalities due to its β-amino acid structure and terminal vinyl group. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using the tert-butyloxycarbonyl (Boc) protection strategy.

Core Principles and Considerations

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS. It relies on the graduated acid lability of the protecting groups: the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved by a strong acid (e.g., hydrogen fluoride, HF) in the final step.

When incorporating this compound, two key structural features require special attention:

  • β-Amino Acid Structure: The β-amino group can lead to slower coupling kinetics due to steric hindrance compared to α-amino acids. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency.

  • Terminal Vinyl Group: The stability of the terminal alkene functionality throughout the SPPS cycles, particularly during the repetitive TFA deprotection steps and the final strong acid cleavage, must be considered. While terminal alkenes are generally stable, the harsh acidic conditions, especially in the presence of carbocation scavengers, could potentially lead to side reactions. Current literature does not indicate significant side reactions under standard Boc-SPPS conditions, suggesting that a protecting group for the vinyl moiety is not typically required. However, careful monitoring of the synthesis and characterization of the final peptide are recommended.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings.Can cause guanidinylation of the N-terminal amine. More expensive than HBTU.
HBTU Aminium/Uronium SaltHighly efficient and popular reagent.Byproducts are generally soluble.
PyBOP Phosphonium SaltEfficient coupling, avoids guanidinylation side reactions.Generally less reactive than HATU.

Data synthesized from multiple sources; reaction conditions may vary.

Table 2: General Boc-SPPS Cycle Parameters
StepReagent/SolventTimeNotes
1. Swelling Dichloromethane (DCM)30-60 minEssential for optimal reaction kinetics.
2. Boc Deprotection 50% TFA in DCM2 x 15 minTwo treatments ensure complete deprotection.
3. Washing DCM, Isopropanol (IPA), DMF5-7 cyclesThorough washing is critical to remove residual acid and reagents.
4. Neutralization 10% DIEA in DMF2 x 2 minPrepares the free amine for coupling.
5. Washing DMF3-5 cyclesRemoves excess base.
6. Coupling See Protocol 21-4 hoursMonitor with Kaiser test. Double coupling may be necessary.
7. Washing DMF, DCM3-5 cyclesRemoves excess reagents and byproducts.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin (for C-terminal acid) or MBHA resin (for C-terminal amide) in a solid-phase synthesis vessel.

  • Add sufficient Dichloromethane (DCM) to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

Protocol 2: Coupling of this compound

Note: Due to the sterically hindered nature of this β-amino acid, a more potent coupling reagent and potentially longer reaction times are recommended.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the coupling reaction. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the reaction time or perform a second coupling with freshly activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 3: Standard Boc-SPPS Cycle for Subsequent Amino Acids
  • Boc Deprotection:

    • Treat the peptide-resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the peptide-resin again with 50% TFA in DCM for 20-30 minutes.

    • Drain the solution.

  • Washing: Wash the resin with DCM (3 times), Isopropanol (IPA) (2 times), and DMF (3 times).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DMF (3 times).

  • Coupling (Standard α-Amino Acids):

    • Pre-activate the standard Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction with the Kaiser test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat the cycle for each subsequent amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

Caution: Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and handling procedures. This should only be performed by trained personnel in a dedicated apparatus.

  • After the final SPPS cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). The scavengers are crucial to trap reactive carbocations generated during deprotection.

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and wash it with fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection 1. Swell Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization 2. Deprotect & Wash Coupling Amino Acid Coupling (HATU/HOBt/DIEA) Neutralization->Coupling 3. Neutralize & Wash Coupling->Deprotection Repeat Cycle (Wash) Final_Cleavage Final Cleavage (HF or TFA Cocktail) Coupling->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Precipitate & Dry Final_Peptide Final Peptide Purification->Final_Peptide Lyophilize

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Coupling_Logic Start Start: Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Double_Coupling Perform Second Coupling Kaiser_Test->Double_Coupling Positive Washing Wash Resin Kaiser_Test->Washing Negative Incomplete Incomplete Coupling (Beads are blue) Kaiser_Test->Incomplete Complete Complete Coupling (Beads are colorless) Kaiser_Test->Complete Double_Coupling->Kaiser_Test Re-test Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: Decision workflow for monitoring the coupling step using the Kaiser test.

Application Notes and Protocols for Peptide Coupling Using Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. Its unique structure, featuring a terminal alkene, offers a site for post-synthetic modifications, making it a strategic intermediate in pharmaceutical drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide sequences using standard synthesis methodologies.

This document provides detailed protocols and application notes for the use of this compound in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS). While specific quantitative data for the coupling efficiency of this particular amino acid is not extensively published, the following protocols are based on well-established Boc-SPPS methodologies and include special considerations for handling an unsaturated amino acid.

Data Presentation: Comparison of Common Coupling Reagents for Boc-SPPS

The choice of coupling reagent is critical for efficient peptide bond formation and for minimizing side reactions, including racemization. The following table summarizes common coupling reagents used in Boc-chemistry solid-phase peptide synthesis.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesConsiderations for Unsaturated Amino Acids
DCC (N,N'-Dicyclohexylcarbodiimide) CarbodiimideModerateModerateCost-effective and widely used.The formation of a highly reactive O-acylisourea intermediate could potentially lead to side reactions with the alkene. The use of an additive like HOBt is strongly recommended to form a less reactive active ester.
DIC (N,N'-Diisopropylcarbodiimide) CarbodiimideModerateModerateSimilar to DCC, but the urea byproduct is more soluble in common organic solvents, simplifying purification.Similar considerations as DCC; coupling should be mediated through an active ester intermediate by using HOBt or HOAt.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium SaltHighLowForms a highly reactive HOBt active ester, leading to fast and efficient couplings with minimal racemization.Generally a robust choice. The rapid formation of the active ester minimizes the time the activated carboxylic acid is exposed, reducing the potential for side reactions.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Uronium SaltVery HighVery LowThe 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester, making it one of the most efficient coupling reagents, especially for hindered amino acids.Excellent choice for difficult couplings. Its high reactivity can help drive the reaction to completion quickly, which is beneficial for potentially sensitive substrates.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) Phosphonium SaltHighLowEfficient coupling reagent that avoids the formation of the toxic byproduct hexamethylphosphoramide (HMPA) associated with the original BOP reagent.A good alternative to uronium salts, offering high coupling efficiency.

Experimental Protocols

The following protocols outline the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound

Materials:

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Additive (e.g., HOBt, HOAt)

  • Methanol (for capping)

  • Acetic anhydride (for capping)

  • Ninhydrin test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-4 equivalents), and the additive (e.g., HOAt, 3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Note: The progress of the coupling reaction should be monitored using the Kaiser (ninhydrin) test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Protocol 2: Cleavage of the Peptide from the Resin

Warning: This procedure involves the use of highly corrosive and toxic hydrogen fluoride (HF). It must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Acetic acid (glacial)

  • Milli-Q water

  • Lyophilizer

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in a specialized HF cleavage apparatus.

  • Adding Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive cations generated during cleavage. For a peptide containing the unsaturated side chain of 3-amino-5-hexenoic acid, a scavenger like anisole is crucial to prevent potential alkylation of the double bond.

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.

  • Washing: Wash the precipitated peptide with cold diethyl ether several times to remove the scavengers and other organic-soluble impurities.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid). Filter the solution to remove the resin beads. Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflows

Boc-SPPS Cycle Workflow

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM and DMF) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (this compound + Coupling Reagent + DIEA in DMF) wash2->coupling wash3 Wash (DMF and DCM) coupling->wash3 ninhydrin_test Ninhydrin Test wash3->ninhydrin_test recouple Recouple ninhydrin_test->recouple Positive capping 4. Capping (Optional) (Acetic Anhydride/DIEA) ninhydrin_test->capping Negative recouple->coupling next_cycle Proceed to Next Cycle or Final Cleavage capping->next_cycle

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis.

Chemical Pathway for Peptide Coupling

Peptide_Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step boc_aa Boc-(R)-3-Amino- 5-hexenoic acid (Carboxylic Acid) active_ester Activated Intermediate (OAt-ester) boc_aa->active_ester + coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester peptide_bond Formation of Peptide Bond active_ester->peptide_bond Nucleophilic Attack resin_peptide Resin-Bound Peptide (Free N-terminus) resin_peptide->peptide_bond +

Caption: Activation and coupling pathway for peptide bond formation using a uronium salt reagent.

Application Notes and Protocols for the Deprotection of Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-(R)-3-Amino-5-hexenoic acid. The selection of an appropriate deprotection method is critical to ensure the integrity of the final product, particularly the preservation of the terminal alkene functionality, which can be susceptible to side reactions under harsh acidic conditions.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. The Boc protecting group is widely employed to mask the amino functionality during synthetic sequences due to its stability and facile cleavage under acidic conditions. However, the presence of a terminal double bond in the molecule necessitates careful consideration of the deprotection method to avoid unwanted side reactions such as hydration, polymerization, or rearrangement.

This guide outlines three common deprotection strategies: two standard acidic methods utilizing Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), and a milder alternative using Oxalyl Chloride in methanol. The protocols are designed to provide researchers with a starting point for optimizing the deprotection of this and structurally related unsaturated amino acids.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key quantitative parameters for the described Boc deprotection methods. The data is compiled from general literature procedures for N-Boc deprotection, and yields may vary depending on the specific reaction scale and purification method.

MethodReagentsSolvent(s)Temperature (°C)Typical Reaction TimeReported Yield Range (%)Key Considerations
Trifluoroacetic Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.1 - 4 hours>95Strong acid; potential for side reactions with the alkene. Use of scavengers may be necessary.[1][2]
Hydrogen Chloride 4M Hydrogen Chloride (HCl) in DioxaneDioxane, Methanol (MeOH)Room Temp.30 - 60 minutes>98Anhydrous conditions are crucial. Generally offers good selectivity.[3][4][5]
Oxalyl Chloride Oxalyl Chloride, Methanol (MeOH)Methanol (MeOH)Room Temp.1 - 4 hoursup to 90Milder conditions, potentially more suitable for acid-sensitive substrates.[6][7][8] In situ generation of HCl.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is a standard and highly effective procedure for Boc deprotection. Caution should be exercised due to the strong acidity of TFA, and the reaction should be monitored for potential side reactions involving the alkene.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-50 equivalents, typically a 1:1 v/v mixture with DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-3-Amino-5-hexenoic acid.

  • Purify the product as necessary, for example, by crystallization or column chromatography.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another widely used and efficient protocol for Boc deprotection, often proceeding with high selectivity.[3][4][5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (R)-3-Amino-5-hexenoic acid hydrochloride.

  • For the free amine, the hydrochloride salt can be neutralized following a standard aqueous workup as described in Protocol 1.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This method offers a milder alternative to strong acids and may be advantageous for substrates sensitive to harsh acidic conditions.[6][7][8] The reaction is believed to proceed via the in situ generation of HCl.

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add oxalyl chloride (3-5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, slowly add deionized water to quench the reaction.

  • Extract the crude material with dichloromethane (3 x volumes).

  • Wash the combined organic layers with deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the product as necessary via flash column chromatography or other suitable methods.

Visualizations

Boc Deprotection General Workflow

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product Boc_Protected This compound Deprotection Select Deprotection Method (TFA, HCl, or Oxalyl Chloride) Boc_Protected->Deprotection Workup Quenching & Extraction Deprotection->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Deprotected_Product (R)-3-Amino-5-hexenoic acid (or its salt) Purification->Deprotected_Product Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, H+) Boc_Amine->Protonation H+ Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage of t-Butyl-Oxygen Bond Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene Isobutene tButyl_Cation->Isobutene -H+ Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2 Deprotection_Choice Start Substrate: This compound Acid_Sensitivity Assess Acid Sensitivity of Alkene Start->Acid_Sensitivity High_Tolerance High Tolerance to Acid Acid_Sensitivity->High_Tolerance Yes Low_Tolerance Low Tolerance to Acid / Presence of other acid-labile groups Acid_Sensitivity->Low_Tolerance No TFA_HCl TFA or HCl Method High_Tolerance->TFA_HCl Mild_Method Oxalyl Chloride Method Low_Tolerance->Mild_Method Monitor Monitor for Side Reactions TFA_HCl->Monitor

References

Application Notes and Protocols: Boc-(R)-3-Amino-5-hexenoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptidomimetics.[1] Its unique structural features, including a stereodefined amine group and a terminal alkene on a six-carbon backbone, make it particularly suitable for introducing conformational constraints and enhancing the proteolytic stability of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1]

The primary application of this amino acid lies in the construction of macrocyclic peptidomimetics through Ring-Closing Metathesis (RCM). This technique utilizes the terminal alkene functionality to form a covalent bridge between two points in a peptide sequence, resulting in a cyclic structure. Such cyclization can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity, as well as improved resistance to enzymatic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 269726-94-5
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white solid
Optical Purity (ee) ≥99.0%
Storage Temperature 2-8°C

Applications in Peptidomimetic Design

The incorporation of this compound into peptide sequences opens up several avenues for peptidomimetic design, primarily centered around macrocyclization.

Conformational Constraint via Ring-Closing Metathesis (RCM)

The terminal alkene of this compound can be reacted with another alkene-containing amino acid within the same peptide chain using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cyclic peptide. This process, known as Ring-Closing Metathesis (RCM), is a powerful tool for creating conformationally constrained peptidomimetics. The resulting cyclic structure can mimic a specific secondary structure motif (e.g., a β-turn or α-helix) that is crucial for biological activity.

Enhancement of Proteolytic Stability

Peptides are often susceptible to degradation by proteases in biological systems, which limits their therapeutic potential. The introduction of non-natural amino acids and macrocyclization can significantly enhance their stability. Peptidomimetics containing unnatural amino acids or backbone modifications are often poor substrates for proteases.[2] Furthermore, the cyclic structure of RCM-derived peptidomimetics can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the molecule.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin Ring-Closing Metathesis (RCM).

Protocol 1: Incorporation of this compound using Manual Boc-SPPS

This protocol describes a single coupling cycle for incorporating this compound into a peptide chain on a solid support.

Materials:

  • Pre-loaded resin (e.g., MBHA resin with the first amino acid attached)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a resin-bound peptide containing this compound and another alkene-containing amino acid.

Materials:

  • Resin-bound linear peptide with two terminal alkene functionalities

  • Grubbs catalyst (1st or 2nd generation)

  • Anhydrous and degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous and degassed DCE or DCM for 1 hour under an inert atmosphere.

  • Catalyst Addition: Add the Grubbs catalyst (typically 10-30 mol%) dissolved in a small amount of anhydrous and degassed solvent to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-24 hours under an inert atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin extensively with DCM, DMF, and methanol to remove the ruthenium catalyst.

Protocol 3: Cleavage and Purification

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA) for HPLC

  • Reverse-phase HPLC system

Procedure:

  • Resin Drying: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • HF Cleavage: Transfer the dried resin to an HF cleavage apparatus. Add appropriate scavengers. Carry out the HF cleavage at 0°C for 1-2 hours. Evaporate the HF.

    • TFMSA Cleavage: Suspend the resin in TFA and add TFMSA and scavengers. Stir at room temperature for 2-4 hours.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white powder.

Data Presentation

The following tables illustrate how quantitative data for peptidomimetics synthesized using this compound should be presented. The data provided are hypothetical and for illustrative purposes only.

Table 2: RCM Efficiency of a Model Peptide

EntryCatalyst (mol%)SolventTime (h)Conversion (%)
1Grubbs I (20)DCM2465
2Grubbs II (10)DCM1285
3Grubbs II (10)DCE1292

Table 3: Biological Activity of Linear vs. Cyclic Peptides

PeptideTarget Binding (IC₅₀, nM)Proteolytic Stability (t₁/₂, min in human serum)
Linear Peptide52015
Cyclic Peptide45240

Visualizations

The following diagrams illustrate the key workflows described in this application note.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Macrocyclization cluster_Final Final Steps Resin Resin Deprotection Boc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Incorporation Incorporate this compound Coupling->Incorporation LinearPeptide Linear Peptide on Resin Incorporation->LinearPeptide RCM Ring-Closing Metathesis (RCM) LinearPeptide->RCM CyclicPeptide Cyclic Peptide on Resin RCM->CyclicPeptide Cleavage Cleavage & Deprotection CyclicPeptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Pure Macrocyclic Peptidomimetic Purification->FinalProduct

Caption: Experimental workflow for the synthesis of macrocyclic peptidomimetics.

logical_relationship Start This compound SPPS Solid-Phase Peptide Synthesis Start->SPPS LinearPeptide Linear Peptide with Unsaturated Side Chains SPPS->LinearPeptide RCM Ring-Closing Metathesis (RCM) LinearPeptide->RCM Macrocycle Macrocyclic Peptidomimetic RCM->Macrocycle Constraint Conformational Constraint Macrocycle->Constraint Stability Enhanced Proteolytic Stability Macrocycle->Stability Bioactivity Improved Biological Activity Constraint->Bioactivity Stability->Bioactivity

Caption: Rationale for using this compound in peptidomimetics.

References

Application Note: High-Performance Liquid Chromatography Methods for Purity Assessment of Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a chiral building block used in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] Its chemical and stereochemical purity is critical for the successful synthesis of target molecules and for ensuring the desired pharmacological activity and safety profile of final drug products. This application note provides detailed protocols for the determination of chemical and enantiomeric purity of this compound using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established principles for the analysis of Boc-protected amino acids.[][3][4]

Analytical Methods

Two distinct HPLC methods are presented: a reversed-phase HPLC (RP-HPLC) method for determining chemical purity by separating the main component from process-related impurities, and a chiral HPLC method for assessing enantiomeric purity by separating the (R)-enantiomer from its (S)-enantiomer.

Chemical Purity by Reversed-Phase HPLC

Reversed-phase chromatography is a standard and effective technique for the analysis of Boc-protected amino acids.[][4] The non-polar Boc protecting group provides good retention on C18 stationary phases.[4] An acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is used to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[4]

Experimental Protocol:

A detailed protocol, adapted from methods for similar compounds, is provided below.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample solution.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
Gradient Program Start at 30% B. Linear gradient from 30% to 90% B over 20 minutes. Hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).[5][6][7] For N-protected amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[3][7][8][9] The choice between normal-phase and reversed-phase elution depends on the specific CSP and the analyte.

Proposed Experimental Protocol:

The following protocol outlines a starting point for developing a chiral separation method. Optimization of the mobile phase composition and column choice may be necessary.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak® IA or Astec® CHIROBIOTIC® T)
Mobile Phase Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) Reversed Phase: Methanol / Water / Ammonium Acetate buffer
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 214 nm

Data Presentation

The purity of the sample is determined by calculating the peak area percentage. The results from both the chemical and enantiomeric purity analyses should be summarized for a comprehensive quality assessment.

Summary of Quantitative Data:

Analysis TypeParameterExpected Result
Chemical Purity (RP-HPLC) Main Peak Area %≥ 98.0%
Retention Time (Main Peak)Analyte-specific (e.g., ~10-15 min)
Resolution (Main Peak vs. Closest Impurity)> 2.0
Enantiomeric Purity (Chiral HPLC) (R)-enantiomer Area %≥ 99.5%
(S)-enantiomer Area %≤ 0.5%
Enantiomeric Excess (ee)≥ 99.0%
Resolution (R vs. S)> 1.5

Note: Expected results are based on typical specifications for high-purity chiral building blocks.[10][11] Retention times are estimates and will vary with the specific system and conditions.

Visualized Workflows

Purity Analysis Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in appropriate solvent A->B C Chemical Purity (RP-HPLC) B->C D Enantiomeric Purity (Chiral HPLC) B->D E Integrate Peak Areas C->E D->E F Calculate % Purity E->F G Calculate Enantiomeric Excess E->G H Final Purity Report F->H G->H

Caption: Logical workflow for the complete purity assessment.

RP-HPLC Experimental Workflow

A Mobile Phase Preparation (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) B HPLC System (Pump, Degasser) A->B Solvent Lines C Autosampler (Sample Injection, 10 µL) B->C Gradient Elution D C18 Column (30 °C) C->D E UV Detector (214 nm) D->E F Data Acquisition System E->F Signal

Caption: Experimental workflow for the RP-HPLC method.

References

Application Notes and Protocols for the 1H NMR Characterization of Peptides Containing Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of peptides incorporating the unnatural amino acid Boc-(R)-3-Amino-5-hexenoic acid using one-dimensional and two-dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. The protocols outlined below are intended to facilitate the structural verification and conformational analysis of these modified peptides, which are of growing interest in peptidomimetic and drug discovery research.

Introduction

This compound is a chiral building block used in the synthesis of modified peptides to introduce conformational constraints and novel functionalities. Accurate and detailed characterization of peptides containing this residue is crucial for understanding their structure-activity relationships. 1H NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of protons within a molecule. These notes offer a standardized approach to sample preparation, data acquisition, and spectral analysis for such peptides.

Data Presentation

The following table summarizes the expected 1H NMR chemical shifts, multiplicities, and coupling constants for the this compound residue within a peptide chain. These values are based on typical chemical shifts for similar structural motifs and may vary slightly depending on the solvent, temperature, and the surrounding amino acid sequence.

Table 1: Typical 1H NMR Data for the this compound Residue in a Peptide

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNotes
Boc Group
-(C(CH₃)₃)~1.42singlet (s)-9H, characteristic intense signal.
Amino Acid Backbone
-NH-~6.5 - 8.5doublet (d) or broad~7-9Chemical shift is sensitive to hydrogen bonding and solvent. May be a broad signal or exchange with D₂O.
Hα (-CH(NH)-)~3.8 - 4.2multiplet (m)-Complex coupling with adjacent CH₂ protons.
Hβ (-CH₂-CH(NH)-)~2.2 - 2.5multiplet (m)-Diastereotopic protons, may show complex splitting.
Hγ (-CH₂-CH=CH₂)~2.1 - 2.4multiplet (m)-Coupled to both the adjacent CH and the vinyl protons.
Vinyl Group
Hδ (=CH-CH₂)~5.6 - 5.9ddtJδ,ε-trans ≈ 17 Hz, Jδ,ε-cis ≈ 10 Hz, Jδ,γ ≈ 6-7 HzComplex multiplet resulting from coupling to cis and trans vinyl protons and the adjacent methylene group.
Hε-cis (=CH₂)~5.0 - 5.2doublet of doublets (dd)Jε-cis,δ ≈ 10 Hz, Jgem ≈ 1-2 Hz
Hε-trans (=CH₂)~5.0 - 5.2doublet of doublets (dd)Jε-trans,δ ≈ 17 Hz, Jgem ≈ 1-2 Hz

Experimental Protocols

Peptide Sample Preparation for NMR Spectroscopy

A well-prepared sample is critical for obtaining high-quality NMR data.

Materials:

  • Peptide containing this compound (high purity, >95%)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

  • NMR tubes (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS, for organic solvents)

  • Vortex mixer

  • Pipettes

Protocol:

  • Peptide Dissolution: Weigh approximately 1-5 mg of the lyophilized peptide directly into a clean, dry microcentrifuge tube.

  • Solvent Addition: Add 0.5-0.6 mL of the chosen deuterated solvent to the peptide. The choice of solvent will depend on the peptide's solubility. DMSO-d₆ is a good starting point for many peptides as it solubilizes a wide range of compounds and the amide protons are less prone to exchange.

  • Homogenization: Gently vortex the sample to ensure complete dissolution. If necessary, brief and gentle sonication can be used to aid dissolution, but care should be taken to avoid heating the sample.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For organic solvents, a small amount of TMS can be added as an internal reference (δ = 0.00 ppm). For aqueous solutions, the residual solvent peak can be used as a secondary reference.

  • Degassing (Optional): For samples sensitive to oxidation, several freeze-pump-thaw cycles can be performed to remove dissolved oxygen, which can broaden NMR signals.

1D and 2D 1H NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized for the specific peptide and spectrometer.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)

1D 1H NMR Protocol:

  • Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 128 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Solvent Suppression: If the sample is in a non-deuterated or partially deuterated solvent (like H₂O/D₂O mixtures), apply a solvent suppression technique (e.g., presaturation).

2D 1H-1H COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify scalar-coupled protons (protons connected through 2-3 bonds).

  • Acquisition Parameters:

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Spectral Width: Same as the 1D 1H spectrum in both dimensions.

    • Number of Increments (f1 dimension): 256-512.

    • Number of Scans per Increment: 4-16.

2D 1H-1H TOCSY (Total Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons belonging to the same spin system.

  • Acquisition Parameters:

    • Pulse Program: Standard TOCSY sequence with a clean mixing sequence (e.g., 'mlevph').

    • Mixing Time: 60-100 ms to allow for magnetization transfer throughout the spin system.

    • Spectral Width: Same as the 1D 1H spectrum in both dimensions.

    • Number of Increments (f1 dimension): 256-512.

    • Number of Scans per Increment: 4-16.

2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:

  • Purpose: To identify protons that are close in space (typically < 5 Å), providing information on the peptide's conformation.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY sequence (e.g., 'noesygpph').

    • Mixing Time: 150-300 ms.

    • Spectral Width: Same as the 1D 1H spectrum in both dimensions.

    • Number of Increments (f1 dimension): 256-512.

    • Number of Scans per Increment: 8-32.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. For 2D spectra, this is performed in both dimensions.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra using the internal standard or the residual solvent peak.

  • Integration: Integrate the signals in the 1D spectrum to determine the relative number of protons.

  • Peak Picking and Assignment:

    • 1D Spectrum: Assign the signals based on their chemical shift, multiplicity, and integration.

    • COSY: Identify cross-peaks to establish direct J-coupling connectivities.

    • TOCSY: Identify all protons within a single amino acid residue's spin system.

    • NOESY: Identify through-space correlations to determine the peptide's secondary structure and the orientation of the this compound side chain.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis peptide Weigh Peptide (1-5 mg) dissolve Dissolve in Deuterated Solvent peptide->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim oneD 1D 1H NMR tune_shim->oneD twoD 2D NMR (COSY, TOCSY, NOESY) oneD->twoD ft Fourier Transform twoD->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Spectral Assignment & Interpretation reference->assign final_structure final_structure assign->final_structure Structural Characterization

Caption: Experimental workflow for 1H NMR characterization.

Caption: Structure of this compound with proton labels.

Application Notes and Protocols for Incorporating Boc-(R)-3-Amino-5-hexenoic acid into Unnatural Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. It allows for the rational design of peptides with enhanced therapeutic properties, such as increased proteolytic stability, improved receptor affinity and selectivity, and novel functionalities. Boc-(R)-3-Amino-5-hexenoic acid is a chiral, non-proteinogenic amino acid that offers unique structural features for peptide modification. Its β-amino acid nature can induce specific secondary structures, such as helices and turns, influencing the overall conformation of the peptide. Furthermore, the presence of a terminal vinyl group provides a versatile handle for post-synthetic modifications through reactions like olefin metathesis, thiol-ene chemistry, or hydroamination, enabling the creation of complex peptide architectures and peptide-drug conjugates.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 269726-94-5[1][2]
Molecular Formula C11H19NO4[2]
Molecular Weight 229.27 g/mol [2]
Appearance Lumps
Optical Activity [α]/D -20.0±1°, c = 1 in ethanol
Storage Temperature 2-8°C

Applications in Peptide Science

The unique structural characteristics of this compound open up a range of potential applications in peptide-based research and development:

  • Conformational Constraint: As a β-amino acid, its incorporation can induce stable secondary structures, which can be crucial for mimicking or disrupting protein-protein interactions.

  • Enhanced Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.

  • Bio-orthogonal Chemistry: The terminal vinyl group serves as a reactive handle for various bio-orthogonal ligation reactions, allowing for the site-specific labeling of peptides with fluorescent probes, imaging agents, or cytotoxic drugs.

  • Peptide Stapling: The vinyl group can be utilized for intramolecular olefin metathesis to create "stapled" peptides, which can lock the peptide into a bioactive conformation and enhance cell permeability.

Experimental Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) methodologies and have been adapted for the incorporation of this compound. Both Boc and Fmoc strategies are presented.

General Workflow for Peptide Synthesis

G Resin_Swelling Resin Swelling Deprotection Nα-Deprotection Resin_Swelling->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage Final cycle Repeat->Deprotection Next cycle Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS, HPLC) Purification->Analysis G cluster_0 Cell Membrane Receptor Receptor ProteinA Protein A Receptor->ProteinA Ligand External Ligand Ligand->Receptor ProteinB Protein B ProteinA->ProteinB PPI NoResponse No Cellular Response Downstream Downstream Signaling ProteinB->Downstream ModifiedPeptide Modified Peptide (Inhibitor) ModifiedPeptide->ProteinA Inhibition G SPPS 1. Solid-Phase Peptide Synthesis (Incorporate two vinyl-containing AAs) Cleavage 2. Cleavage and Deprotection SPPS->Cleavage Purification1 3. Crude Peptide Purification (HPLC) Cleavage->Purification1 RCM 4. Ring-Closing Metathesis (RCM) (e.g., Grubbs' Catalyst) Purification1->RCM Purification2 5. Stapled Peptide Purification (HPLC) RCM->Purification2 Analysis 6. Characterization (MS, CD, NMR) Purification2->Analysis

References

Application Notes and Protocols: Boc-(R)-3-Amino-5-hexenoic Acid in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-5-hexenoic acid is a valuable chiral building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a protected amine, a carboxylic acid, and a terminal alkene, offers synthetic versatility for the construction of complex, enantiomerically pure molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[] The terminal alkene serves as a versatile handle for various chemical modifications, most notably for the formation of cyclic structures through ring-closing metathesis (RCM), a powerful technique for synthesizing constrained peptides and macrocycles.[3]

The incorporation of this non-natural, chiral amino acid derivative into peptide backbones or small molecules can introduce conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[4] These attributes make this compound a strategic intermediate in drug discovery programs aimed at developing novel therapeutics, including peptidomimetics and macrocyclic drugs.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 269726-94-5[5]
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance Lumps
Optical Purity ≥99.0% enantiomeric excess
Optical Activity [α]/D -20.0±1°, c = 1 in ethanol
Storage Temperature 2-8°C

Application: Synthesis of a Constrained Dipeptide via Ring-Closing Metathesis

A primary application of this compound is in the synthesis of conformationally constrained peptides. The terminal alkene allows for intramolecular C-C bond formation with another alkene-containing residue in a peptide sequence via Ring-Closing Metathesis (RCM). This strategy is instrumental in creating cyclic peptides with enhanced stability and potentially higher binding affinity to therapeutic targets.

The following protocol details a representative synthesis of a constrained dipeptide, coupling this compound with O-allyl-L-serine methyl ester, followed by an intramolecular RCM reaction.

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with O-allyl-L-serine methyl ester

This protocol describes the formation of a dipeptide by coupling the carboxylic acid of this compound with the amine of O-allyl-L-serine methyl ester using a standard carbodiimide coupling agent.

Materials:

  • This compound

  • O-allyl-L-serine methyl ester hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C, add DIC (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 20 minutes to form the active ester.

  • In a separate flask, dissolve O-allyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir for 5 minutes.

  • Add the solution from step 3 to the activated ester solution from step 2.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis (RCM) of the Dipeptide

This protocol describes the intramolecular cyclization of the dipeptide synthesized in Protocol 1 to form a constrained macrocyclic peptide using a second-generation Grubbs catalyst.

Materials:

  • Dipeptide from Protocol 1

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the dipeptide (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add the Grubbs Catalyst, 2nd Generation (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux (around 40 °C for DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the product. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude cyclic peptide by flash column chromatography on silica gel to remove the ruthenium catalyst and any byproducts.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthetic sequence described above.

StepProductMolecular Weight ( g/mol )Typical YieldPurity (by HPLC)
Protocol 1 Boc-protected dipeptide370.4585-95%>95%
Protocol 2 Cyclic dipeptide342.3970-85%>98%

Visualizations

Logical Workflow: Chiral Building Block in Drug Discovery

The following diagram illustrates the general workflow of how a chiral building block like this compound is utilized in a typical drug discovery and development pipeline.

G cluster_0 Discovery & Design cluster_1 Synthesis & Optimization cluster_2 Preclinical & Clinical Development A Target Identification & Validation B Lead Compound Identification A->B D Combinatorial Synthesis & Library Generation B->D C Chiral Building Block (e.g., this compound) Design & Synthesis C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Feedback for new building blocks G In Vitro & In Vivo Testing F->G H Pharmacokinetics & Toxicology Studies G->H I Clinical Trials H->I J Drug Candidate I->J

Caption: Workflow of Chiral Building Block in Drug Discovery.

Experimental Workflow: Synthesis of a Constrained Dipeptide

The diagram below outlines the specific synthetic pathway for the preparation of a constrained dipeptide using this compound.

G cluster_0 Reactants cluster_1 Peptide Coupling cluster_2 Ring-Closing Metathesis A This compound C DIC, HOBt, DIPEA in DCM A->C B O-allyl-L-serine methyl ester B->C D Linear Dipeptide Intermediate C->D E Grubbs Catalyst, 2nd Gen. in DCM, Reflux D->E F Constrained Cyclic Dipeptide E->F

Caption: Synthesis of a Constrained Dipeptide.

References

Application Notes and Protocols for HBTU-Mediated Coupling of Boc-(R)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The coupling of N-protected amino acids to amines or other nucleophiles requires efficient activation of the carboxylic acid moiety to ensure high yields and minimize side reactions. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used and highly efficient coupling reagent for this purpose. Its advantages include rapid reaction kinetics, high coupling efficiency, and suppression of racemization, making it a valuable tool for the synthesis of complex molecules.[1][2]

This document provides detailed application notes and a protocol for the solution-phase coupling of Boc-(R)-3-Amino-5-hexenoic acid with a primary or secondary amine using HBTU. This compound is a chiral, non-proteinogenic beta-amino acid containing a terminal alkene functionality, which can be a valuable building block for the synthesis of peptidomimetics and other bioactive molecules.

Reaction Principle

The HBTU-mediated coupling reaction proceeds through the activation of the carboxylic acid of this compound. In the presence of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an activated HOBt ester, which is then susceptible to nucleophilic attack by the amine component to form the desired amide bond. The byproducts of this reaction, tetramethylurea and HOBt, are generally soluble in organic solvents and can be removed during the work-up and purification steps.

Data Presentation

The following tables summarize typical reaction conditions and stoichiometries for the HBTU-mediated coupling of this compound. These values are intended as a starting point and may require optimization for specific substrates.

Table 1: Reagent Stoichiometry

ReagentMolar Equivalents (relative to this compound)
This compound1.0
Amine1.0 - 1.2
HBTU1.0 - 1.2
DIPEA (or other tertiary base)2.0 - 3.0

Table 2: Reaction Parameters

ParameterRecommended ConditionsNotes
SolventDichloromethane (DCM) or N,N-Dimethylformamide (DMF)Anhydrous conditions are recommended.
Temperature0 °C to Room Temperature (20-25 °C)Starting the reaction at 0 °C can help to minimize potential side reactions.
Reaction Time2 - 12 hoursReaction progress should be monitored by TLC or LC-MS.
Pre-activation Time5 - 15 minutesStirring the acid, HBTU, and base before adding the amine can improve yields.

Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of this compound with a representative amine.

Materials:

  • This compound

  • Amine of choice

  • HBTU (CAS No. 94790-37-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: To the solution from step 1, add HBTU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid. A color change to yellow or orange may be observed during activation.[3][4]

  • Coupling: To the activated mixture, add the amine (1.05 eq.). If the amine is provided as a salt (e.g., hydrochloride), an additional equivalent of base may be required for neutralization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Mandatory Visualization

experimental_workflow reagent_prep Reagent Preparation - Dissolve this compound in anhydrous solvent activation Activation - Add HBTU and DIPEA - Stir for 10-15 min at RT reagent_prep->activation coupling Coupling - Add amine - Stir at RT activation->coupling monitoring Reaction Monitoring - TLC or LC-MS coupling->monitoring workup Work-up - Dilute with EtOAc - Aqueous washes (acid, base, brine) - Dry and concentrate monitoring->workup Reaction Complete purification Purification - Silica gel column chromatography workup->purification characterization Characterization - NMR, HRMS purification->characterization

Caption: Experimental workflow for the HBTU-mediated coupling of this compound.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of HBTU and the amine, extending the reaction time, or performing the reaction at a slightly elevated temperature (e.g., 40 °C). Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate.

  • Side Reactions: A potential side reaction with uronium-based coupling reagents like HBTU is the guanidinylation of the free amine, which can cap the peptide chain.[5] This is more likely to occur if HBTU is used in significant excess relative to the carboxylic acid. Using a slight excess of the acid or a 1:1 ratio of acid to HBTU can help to minimize this side reaction.

  • Racemization: While HBTU is known to suppress racemization, for particularly sensitive substrates, the addition of an additive like 1-hydroxybenzotriazole (HOBt) can further minimize this risk.

  • Purification: The polarity of the final product will dictate the most suitable purification method. Reversed-phase HPLC (RP-HPLC) may be a viable alternative to silica gel chromatography for more polar products.

By following this protocol and considering these factors, researchers can effectively utilize HBTU for the efficient coupling of this compound to synthesize novel peptidomimetics and other molecules of interest.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods. By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[1][2] This efficiency is particularly beneficial in the multi-step processes common in drug discovery and development.

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone in the synthesis of peptides and other complex organic molecules due to its stability under various conditions and its facile removal under acidic conditions.[3] The combination of microwave irradiation with Boc-protection strategies provides a powerful platform for the rapid and efficient synthesis of a diverse range of molecules, from peptides and peptidomimetics to complex heterocyclic scaffolds.[4][5]

These application notes provide an overview of the principles and applications of microwave-assisted synthesis utilizing Boc-protected amino acids. Detailed protocols for key synthetic transformations are provided to enable researchers to implement these powerful techniques in their own laboratories.

Advantages of Microwave-Assisted Synthesis

The primary advantages of employing microwave irradiation in syntheses involving Boc-protected amino acids include:

  • Accelerated Reaction Rates: Microwave energy directly and efficiently heats the solvent and polar molecules in the reaction mixture, leading to rapid temperature increases and dramatically shorter reaction times compared to conventional heating.[2][6]

  • Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts that often result from prolonged reaction times at high temperatures, leading to cleaner reaction profiles and higher isolated yields.[6][7]

  • Enhanced Efficiency for Difficult Reactions: Microwave assistance can drive challenging reactions, such as the coupling of sterically hindered amino acids or the synthesis of complex heterocyclic systems, to completion where conventional methods may fail or provide low yields.[8][9]

  • Greener Chemistry: Shorter reaction times and improved efficiency can lead to reduced energy consumption and solvent usage, aligning with the principles of green chemistry.[1][2]

Applications

Microwave-assisted synthesis with Boc-protected amino acids is a versatile methodology with broad applications in:

  • Solid-Phase Peptide Synthesis (SPPS): Microwave irradiation significantly accelerates both the coupling and deprotection steps in Boc-based SPPS, enabling the rapid synthesis of peptides.[10]

  • Synthesis of Bioactive Heterocycles: Boc-protected amino acids serve as valuable building blocks for the construction of diverse, biologically active heterocyclic compounds under microwave conditions.[4][9]

  • Peptidomimetic and Non-Natural Amino Acid Chemistry: The efficiency of microwave synthesis facilitates the incorporation of complex, non-natural, or sterically hindered amino acids into peptide chains.[5][8]

Data Summary

The following tables summarize quantitative data from various microwave-assisted synthetic procedures involving Boc-protected amino acids, highlighting the improvements over conventional methods where applicable.

Table 1: Microwave-Assisted Boc-SPPS of Leu-Enkephalin (Aqueous Conditions)[11]
StepCoupling AgentAdditiveBaseTime (min)Coupling Efficiency
Boc-Phe-OH CouplingWSCISulfo-HOSuNMM3Complete
Boc-Phe-OH CouplingDMTMM--1Complete

WSCI: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, Sulfo-HOSu: N-hydroxysulfosuccinimide sodium salt, NMM: 4-methylmorpholine, DMTMM: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.

Table 2: Comparison of Microwave vs. Conventional Synthesis of a Difficult Peptide[12]
MethodKey Residue SubstitutionResult
Conventional (Ambient Temp)Standard Amino AcidsVery poor, complex mixture of truncated peptides
Conventional (Ambient Temp)Pseudoproline DipeptideExcellent yield and purity
Microwave-AssistedStandard Amino AcidsImproved but incomplete, issues with Arg coupling
Microwave-AssistedPseudoproline DipeptideBest result, des-Arg side product reduced to <5%
Table 3: Microwave-Assisted Boc Deprotection[13]
Substrate TypeDeprotection ConditionsTime (min)Yield (%)
Boc-Protected AminesSolid-supported sulfonic acid, DCM, 100°C10Good to Excellent
N-Boc Pyroglutamic AcidSilica gel, solvent-free, 650W1~100
Boc-Protected AmidesWater, 120°C894-99

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (Boc-Chemistry, Aqueous)

This protocol describes the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) on an HMBA-PEG grafted resin using water-dispersible Boc-amino acid nanoparticles under microwave irradiation.[11]

1. Resin Preparation: a. Swell HMBA-PEG resin in DMF. b. Couple the first amino acid, Boc-Leu-OH, to the resin using DIC and DMAP in DMF.

2. Boc-Deprotection: a. Treat the resin with trifluoroacetic acid (TFA) to remove the Boc group. b. Neutralize the resulting free amino group with a 0.05 M NaHCO₃ solution. c. Wash the resin with water.

3. Amino Acid Coupling Cycle (e.g., Boc-Phe-OH): a. Prepare a suspension of water-dispersible Boc-Phe-OH nanoparticles. b. Add the coupling agent (e.g., DMTMM) to the resin, followed by the Boc-Phe-OH nanoparticle suspension. c. Irradiate the reaction mixture in a microwave synthesizer at 70°C for 1-3 minutes. d. Wash the resin with an aqueous solution of 0.2% Triton X-100 and then with ethanol. e. Confirm coupling completion with a Kaiser test.

4. Repeat Deprotection and Coupling: a. Repeat steps 2 and 3 for the remaining amino acids (Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(tBu)-OH).

5. Cleavage from Resin: a. After the final coupling and deprotection, wash the peptide-resin with ethanol and dry under vacuum. b. Treat the resin with 0.5 M NaOH solution for 30 minutes at room temperature to cleave the peptide. c. Filter the resin and neutralize the filtrate with 1.0 M HCl. d. Lyophilize the solution to obtain the crude peptide.

6. Purification: a. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Microwave-Assisted Boc Deprotection using a Solid-Supported Acid

This protocol details a catch-and-release method for the deprotection of Boc-protected amines using a solid-supported sulfonic acid and microwave heating.

1. Deprotection (Catch Step): a. Dissolve the Boc-protected amine (0.25 mmol) in dichloromethane (DCM, 2.5 mL) in a 2-5 mL microwave reaction vial. b. Add the silica-supported sulfonic acid (1.5 equivalents). c. Cap the vial and heat with stirring at 100°C in a microwave synthesizer for 10 minutes. d. After cooling, filter the solid support (which now has the deprotected amine ionically bound) and wash with an appropriate solvent to remove impurities.

2. Neutralization (Release Step): a. Suspend the washed solid support in DCM (2.5 mL) in a new microwave vial. b. Add a suitable base (e.g., triethylamine, 2.5-5.0 equivalents). c. Cap the vial and heat with stirring at 60°C in a microwave synthesizer for 1 minute. d. After cooling, filter off the solid support and wash it several times with DCM. e. Combine the filtrates and remove the solvent under reduced pressure to obtain the pure, deprotected amine.

Protocol 3: Microwave-Assisted Synthesis of Spiro-Diketopiperazines (DKPs)

This protocol describes the cyclization of Boc-protected dipeptides to form spiro-DKPs under microwave irradiation in water.[9]

1. Starting Material: a. Synthesize the linear Boc-protected dipeptide containing a spiro-amino acid using standard solution-phase or solid-phase methods.

2. Microwave-Assisted Cyclization: a. Dissolve or suspend the Boc-protected dipeptide in water in a microwave-safe reaction vessel. b. Irradiate the mixture in a microwave synthesizer at a specified temperature and time (e.g., 100-150°C for 5-20 minutes) to effect both Boc-deprotection and subsequent intramolecular cyclization. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

3. Work-up and Purification: a. After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). b. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-DKP.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Couple1 Couple 1st Boc-AA Swell->Couple1 Wash1 Wash Couple1->Wash1 Deprotect Boc Deprotection (TFA) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (Base) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Couple_n Couple next Boc-AA (MW) Wash3->Couple_n Wash4 Wash Couple_n->Wash4 Cycle Repeat n-1 times Wash4->Cycle Cycle->Deprotect Cleave Cleave from Resin Cycle->Cleave Purify Purify Peptide Cleave->Purify End Final Peptide Purify->End

Caption: General workflow for microwave-assisted solid-phase peptide synthesis (SPPS) using Boc-chemistry.

Boc_Deprotection_Workflow Start Boc-Protected Amine Add_Reagents Add Solid-Supported Acid + Solvent (DCM) Start->Add_Reagents Microwave_Catch Microwave Irradiation (100°C, 10 min) Add_Reagents->Microwave_Catch Filter_Wash Filter & Wash (Removes Impurities) Microwave_Catch->Filter_Wash Resin_Bound Amine Bound to Resin Filter_Wash->Resin_Bound Add_Base Add Base + Solvent Resin_Bound->Add_Base Microwave_Release Microwave Irradiation (60°C, 1 min) Add_Base->Microwave_Release Filter Filter Microwave_Release->Filter End Pure Deprotected Amine Filter->End

References

Troubleshooting & Optimization

preventing tert-butylation during Boc-(R)-3-Amino-5-hexenoic acid deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing tert-butylation during the deprotection of Boc-(R)-3-Amino-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tert-butylation during the deprotection of this compound?

A1: The primary cause of tert-butylation is the generation of a reactive tert-butyl cation (tBu⁺) intermediate during the acid-catalyzed cleavage of the Boc protecting group.[1][2] This carbocation is a potent electrophile and can react with nucleophilic sites on the target molecule, leading to the formation of unwanted tert-butylated byproducts.

Q2: Which functional groups are susceptible to tert-butylation?

A2: Nucleophilic functional groups are at risk of tert-butylation. In the context of amino acid and peptide chemistry, common susceptible residues include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[3] For this compound, the terminal double bond (alkene) presents a potential site for electrophilic addition by the tert-butyl cation, which could lead to a saturated, tert-butylated side product.

Q3: How can tert-butylation be prevented?

A3: The most effective way to prevent tert-butylation is by adding "scavengers" to the deprotection reaction mixture.[3][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive functional groups on your substrate. They effectively "trap" the carbocation, preventing it from reacting with your desired molecule.[3]

Q4: What are some common scavengers used for Boc deprotection?

A4: A variety of scavengers can be used, often in combination as a "scavenger cocktail". Common choices include:

  • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[5]

  • Water (H₂O): Helps to hydrolyze the tert-butyl cation to tert-butanol.

  • Thioanisole: A good scavenger, particularly for protecting tryptophan residues.

  • 1,2-Ethanedithiol (EDT): Effective for protecting cysteine residues.[5]

A widely used general-purpose scavenger cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (e.g., 95:2.5:2.5 v/v/v).[5]

Q5: Are there alternative, milder methods for Boc deprotection that might avoid tert-butylation?

A5: Yes, several milder methods can be employed, which may be particularly useful if your molecule is sensitive to strong acids. These include:

  • Lewis Acids: Reagents like ZnBr₂ or TMSI can effect Boc deprotection under milder conditions than strong Brønsted acids.[1]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, although this may not be suitable for all substrates.

  • Oxalyl Chloride in Methanol: This has been reported as a mild method for selective N-Boc deprotection.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a +56 Da mass peak in LC-MS analysis of the deprotected product. This is a strong indication of tert-butylation (the mass of a tert-butyl group is 56 Da). The tert-butyl cation has likely reacted with a nucleophilic site on your molecule.1. Add a scavenger: Incorporate a scavenger cocktail into your deprotection reaction. A good starting point is TFA/H₂O/TIS (95:2.5:2.5 v/v/v).2. Optimize scavenger concentration: You may need to increase the equivalents of the scavenger relative to your substrate.3. Consider a milder deprotection method: If scavengers are not fully effective, explore one of the alternative deprotection methods mentioned in the FAQs.
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. 1. Increase acid concentration: Use a higher concentration of TFA or consider using neat TFA.2. Extend reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.3. Increase temperature: Gentle warming (e.g., to 40 °C) can sometimes facilitate the reaction, but be mindful that this can also increase the rate of side reactions.
Degradation of the molecule, especially at the double bond. The strong acidic conditions may be causing undesired side reactions with the terminal alkene, such as hydration or polymerization, in addition to potential tert-butylation.1. Use a scavenger cocktail: Scavengers will also help to quench any carbocation-initiated polymerization.2. Lower the reaction temperature: Perform the deprotection at 0 °C to slow down potential side reactions.3. Switch to a milder deprotection reagent: Consider using 4M HCl in dioxane, which is often milder than TFA.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide. While not specific to alkene tert-butylation, it provides a good general indication of scavenger efficacy.

Scavenger Cocktail (v/v/v)% Desired Product% S-tert-butylated Side Product
95% TFA / 5% H₂O~85%~15%
95% TFA / 2.5% H₂O / 2.5% TIS>95%<5%
Reagent K (TFA/water/phenol/thioanisole/EDT)>98%<2%

Data is illustrative and based on literature reports for sensitive amino acids.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail

This protocol is a general guideline for the deprotection of this compound using a standard scavenger cocktail to minimize tert-butylation.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: To the cooled solution, add the scavenger cocktail. A recommended mixture is trifluoroacetic acid (TFA), water (H₂O), and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Add the cocktail slowly to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue to stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material has been consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help to remove residual TFA.

  • Isolation: The resulting crude (R)-3-Amino-5-hexenoic acid trifluoroacetate salt can be purified by an appropriate method, such as precipitation from cold diethyl ether or by chromatography.

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates that may be sensitive to the harshness of TFA.

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a stir bar.

  • Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc-Protected_Amine This compound Protonated_Boc_Amine Protonated Intermediate Boc-Protected_Amine->Protonated_Boc_Amine + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Amine->Carbamic_Acid tBu_cation tert-Butyl Cation (tBu+) Protonated_Boc_Amine->tBu_cation Deprotected_Amine (R)-3-Amino-5-hexenoic acid Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Tert_Butylation_Side_Reaction tBu_cation tert-Butyl Cation (tBu+) Alkene Double Bond in (R)-3-Amino-5-hexenoic acid tBu_cation->Alkene Undesired Reaction Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Desired Reaction Tert_Butylated_Product tert-Butylated Side Product Alkene->Tert_Butylated_Product Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting_Workflow Start Boc Deprotection Reaction Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Check_Completion Is Deprotection Complete? Analysis->Check_Completion Check_Side_Products Are tert-Butylated Side Products Present? Check_Completion->Check_Side_Products Yes Incomplete Increase Acid Conc./Time/Temp. Check_Completion->Incomplete No Add_Scavengers Add/Optimize Scavengers Check_Side_Products->Add_Scavengers Yes End Pure Product Check_Side_Products->End No Incomplete->Start Add_Scavengers->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-(R)-3-Amino-5-hexenoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Boc-(R)-3-Amino-5-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging in SPPS?

A1: this compound is a β-amino acid with a bulky Boc protecting group and an allyl group at the 5-position. This steric hindrance around the amine can physically obstruct the approach of the activated carboxylic acid of the incoming amino acid, slowing down the reaction rate and leading to incomplete coupling. This can result in the formation of deletion sequences and lower purity of the final peptide.

Q2: What are the signs of poor coupling efficiency for this compound?

A2: Poor coupling efficiency can be identified by several means:

  • Positive Kaiser Test: A blue or purple color in the Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.

  • HPLC/MS Analysis of Crude Peptide: The presence of significant deletion sequences (peptides missing the this compound residue) in the analytical chromatogram is a clear indicator.

  • Resin Shrinking: In cases of severe aggregation, which can be exacerbated by difficult couplings, the resin bed may visibly shrink.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient.[1] More potent onium salt-based reagents are highly recommended to overcome the steric barrier.[2] These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[1][3]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][4]

Q4: Can I use standard coupling conditions for this compound?

A4: It is not recommended. Standard coupling times (e.g., 1-2 hours) may be insufficient.[2] It is advisable to start with optimized conditions, including extended coupling times, the use of more powerful coupling reagents, and potentially higher temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient Reagent Reactivity: Standard coupling reagents (DCC, DIC/HOBt) are not potent enough.Switch to a more powerful coupling reagent such as HATU, HCTU, COMU, PyBOP, or PyAOP.[2]
Suboptimal Reaction Time: The standard coupling time is too short for the sterically hindered amino acid.Increase the coupling reaction time, for example, from 1-2 hours to 4 hours or even overnight.[2]
Low Reaction Temperature: Room temperature may not provide enough energy to overcome the activation barrier.Gently heat the reaction vessel (e.g., to 35-40°C). Use caution as higher temperatures can increase the risk of racemization. Microwave-assisted SPPS is also a highly effective option to drive difficult couplings to completion.[2]
Poor Solvation/Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.Use a more effective solvent for solvation, such as N-methylpyrrolidone (NMP) instead of or in addition to Dimethylformamide (DMF).[2][5] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[2]
Significant Deletion Sequences in Final Peptide Incomplete Coupling in Previous Cycles: The primary reason for deletion sequences is the failure of a coupling reaction.Implement a "double coupling" strategy. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[2]
Formation of Secondary Structures: The peptide chain may be folding on the resin, making the N-terminus inaccessible.Consider incorporating structure-disrupting elements or using microwave synthesis to overcome aggregation.
Racemization Prolonged Activation or High Temperature: Extended exposure to activating reagents or high temperatures can lead to epimerization.Minimize the pre-activation time of the amino acid before adding it to the resin.[3] If using heat, carefully monitor the temperature and reaction time. Phosphonium salt reagents like PyBOP are often associated with lower racemization.[1]
Guanidinylation of N-terminus Excess Uronium-based Reagent: Using a large excess of uronium-based reagents like HBTU or HATU can lead to the guanidinylation of the free N-terminal amine.[3]Avoid using a large excess of the coupling reagent. If this side reaction is a concern, consider using a phosphonium-based reagent like PyBOP.[1]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for the initial attempt at coupling this compound.

  • Resin Preparation: Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, thoroughly wash the resin with DMF (3-5 times).

  • First Coupling Activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Monitoring: After the second coupling, perform a Kaiser test. If the test is negative (yellow beads), proceed with the synthesis. If it is still positive, consider an overnight coupling or switching to a more rigorous protocol.

  • Final Washing: Once the coupling is complete, wash the resin with DMF, DCM, and IPA to remove any residual reagents and byproducts.

Protocol 2: Coupling using PyBOP

This protocol is an alternative using a phosphonium salt-based reagent, which may reduce the risk of certain side reactions.

  • Resin Preparation: As described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow this in-situ activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture for 2 to 4 hours at room temperature. For very difficult couplings, this can be extended overnight.

  • Washing and Monitoring: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to check for completion. If necessary, a second coupling can be performed.

Data Summary

The following table summarizes recommended reagents and conditions for coupling sterically hindered amino acids, applicable to this compound.

Coupling ReagentReagent TypeTypical Reaction TimeRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt Carbodiimide/Additive2 - 4 hoursLow to ModerateOften insufficient for sterically demanding couplings.[2]
HBTU Aminium Salt1 - 2 hoursHighWidely used and effective, but can cause guanidinylation if used in excess.[1]
HATU Aminium Salt30 - 60 minVery HighMore reactive than HBTU, leading to faster coupling and less racemization.[1]
COMU Aminium Salt30 - 60 minVery HighHigh efficiency and a good safety profile (non-explosive byproducts).[3][6]
PyBOP Phosphonium Salt30 - 60 minHighHigh efficiency with no risk of guanidinylation. Byproducts can sometimes be difficult to remove.[1][4]
PyAOP Phosphonium Salt30 - 60 minVery HighStrong activating agent with no risk of guanidinylation.[4]

Visualizations

SPPS_Troubleshooting_Workflow start Start Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test positive_test Positive Result (Incomplete Coupling) kaiser_test->positive_test Blue/Purple negative_test Negative Result (Coupling Complete) kaiser_test->negative_test Yellow troubleshoot Troubleshooting Options positive_test->troubleshoot proceed Proceed to Next Deprotection Step negative_test->proceed double_couple Perform Double Coupling troubleshoot->double_couple increase_time Increase Reaction Time (e.g., overnight) troubleshoot->increase_time change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, PyAOP) troubleshoot->change_reagent use_heat Apply Gentle Heat (e.g., 40°C or Microwave) troubleshoot->use_heat double_couple->kaiser_test increase_time->kaiser_test change_reagent->kaiser_test use_heat->kaiser_test

Caption: Troubleshooting workflow for incomplete coupling.

Coupling_Reagent_Selection start Coupling this compound hindrance Is the coupling sterically hindered? start->hindrance standard_reagents Standard Reagents (DCC, DIC/HOBt) hindrance->standard_reagents No (Not Recommended) potent_reagents Potent Onium Salt Reagents hindrance->potent_reagents Yes racemization_risk Concerned about Racemization or Guanidinylation? potent_reagents->racemization_risk uronium Uronium/Aminium Salts (HATU, HCTU, COMU) phosphonium Phosphonium Salts (PyBOP, PyAOP) racemization_risk->uronium No racemization_risk->phosphonium Yes

Caption: Decision guide for selecting a coupling reagent.

References

Technical Support Center: Scavenger Cocktails for Boc Deprotection of Sensitive Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly for sensitive peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This occurs during the acid-catalyzed cleavage of the Boc group, typically using strong acids like trifluoroacetic acid (TFA).[1][4] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][2]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2] Methionine is also susceptible to oxidation to methionine sulfoxide.[2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][2][3]

Other nucleophilic sites on a molecule, such as electron-rich aromatic rings, thiols, and guanidino groups, are also at risk.[1][5]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[1][6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[1] They effectively "trap" the carbocation before it can react with your molecule of interest.[1]

Q4: What are some common scavengers and in what amounts should they be used?

A4: The choice of scavenger depends on the specific nucleophiles present in your substrate.[1] Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[1]

  • Water (H₂O): Can trap the cation to form tert-butanol.[1]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[1]

  • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing compounds.[6][7]

  • Phenol: Can act as a scavenger for various residues.[1]

These are often used in scavenger "cocktails" to provide broad protection.[1]

Q5: My Boc deprotection is incomplete. What should I do?

A5: Incomplete deprotection can be caused by insufficient acid, short reaction times, or steric hindrance at the reaction site.[6] To troubleshoot this issue:

  • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[6]

  • Extend the reaction time.[6]

  • Consider gentle warming (e.g., to 40°C), but be aware of potential increases in side reactions.[6][8]

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection. Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][6]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.[2][6] For tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[6][8] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[6][8] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[6][8]
Low peptide yield after cleavage. Incomplete cleavage from the resin.Ensure you are using a sufficient volume of cleavage cocktail (10-25 mL per gram of resin).[7] For acid-labile linkers, consider a two-stage cleavage process.[7] Confirm that the N-terminal Fmoc group was removed prior to cleavage.[7]
Peak with +16 Da mass shift in a Met-containing peptide. Oxidation of Methionine to Methionine sulfoxide.[2]Use degassed solvents and perform the cleavage under an inert atmosphere.[7] Add thioanisole to the cleavage cocktail.[7] For highly sensitive peptides, consider using "Reagent H".[7]
Incomplete deprotection of Arginine. Arginine protecting groups like Pbf and Pmc can be slow to cleave, especially in peptides with multiple Arg residues.[7]Extend the cleavage time to 4-6 hours or longer, monitoring the reaction by HPLC.[7] Use a stronger cleavage cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT).[7] If incomplete deprotection persists, precipitate the peptide, wash it, and subject it to a fresh cleavage cocktail.[7]

Data Presentation

Scavenger Selection for Sensitive Amino Acids
Sensitive ResidueCommon ScavengersPurpose
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[2] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[2]
Methionine (Met) ThioanisolePrevents S-alkylation.[6] The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.[8]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)Protects the free thiol group from alkylation.[6]
Tyrosine (Tyr) Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[2]
Common Scavenger Cocktails
Cocktail NameComposition (v/v/v)Primary Use & Key Features
Standard TFA/TIS/H₂O (95:2.5:2.5)A general-purpose and effective cocktail for many sequences.[3][8]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[3][7][8]
For Methionine TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[3]
Quantitative Data on Scavenger Efficiency

The following table summarizes the illustrative effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2
Data is illustrative and based on internal analysis and literature reports.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers
  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[1] Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[6]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][6]

  • Work-up: Concentrate the reaction mixture using a rotary evaporator to remove DCM and excess TFA.[1] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1][6]

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).[3]

  • Deprotection: Add the cleavage cocktail to the resin-bound peptide.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[3]

  • Work-up: Filter the resin and wash with a small volume of fresh TFA.[3] Precipitate the peptide by adding the filtrate to cold diethyl ether.[3] Collect the precipitated peptide by centrifugation and wash with cold ether.[3]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_main Boc Deprotection and Scavenging Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Boc_Protected Boc-Protected Amine Protonation Protonation (+ H+ from TFA) Boc_Protected->Protonation Acid Addition Carbocation tert-Butyl Cation (Reactive) Protonation->Carbocation Cleavage Free_Amine Deprotected Amine (Desired Product) Protonation->Free_Amine Sensitive_Residue Sensitive Residue (e.g., Trp, Met) Carbocation->Sensitive_Residue Alkylation Scavenger Scavenger (e.g., TIS, EDT) Side_Product Alkylated Side Product (Undesired) Trapped_Cation Trapped Cation (Inert Product)

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting_Workflow start Boc Deprotection Experiment check_purity Analyze Crude Product (HPLC/LC-MS) start->check_purity success Desired Product (High Purity) check_purity->success Clean incomplete Incomplete Reaction? check_purity->incomplete Issues Found end Proceed to Purification success->end side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Conc. or Reaction Time incomplete->increase_acid Yes side_products->success No add_scavengers Add/Optimize Scavenger Cocktail side_products->add_scavengers Yes increase_acid->start Re-run add_scavengers->start Re-run

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Troubleshooting Incomplete Boc Removal from Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered amino acids during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection, especially for sterically hindered amino acids?

Incomplete Boc deprotection can stem from several factors, particularly when dealing with sterically hindered residues:

  • Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Valine, Isoleucine, tert-Leucine, Aib) can physically obstruct the approach of the deprotecting acid to the Boc group, slowing down the cleavage reaction.[1]

  • Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough or the acid concentration might be too low for complete removal from a hindered substrate.[1]

  • Inadequate Reaction Time: The deprotection duration may be too short. While standard deprotections are often completed within 30-60 minutes, challenging amino acids may necessitate extended reaction times.[1]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the solid support resin does not swell adequately in the reaction solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1]

  • Peptide Aggregation: The formation of secondary structures like β-sheets between growing peptide chains can hinder reagent diffusion and access to the N-terminus.[1]

  • Resistant Amino Acid Residues: The Boc group on certain residues, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], is known to be more resistant to cleavage under standard TFA treatment.[1][2]

Q2: How can I detect incomplete Boc deprotection in my reaction?

Several analytical techniques can be employed to identify incomplete deprotection:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a cleaved portion of the peptide can reveal the presence of "deletion sequences," which are peptides missing one or more amino acids due to the failed deprotection of the preceding residue. These will appear as separate peaks from the target peptide.[3]

  • Mass Spectrometry (MS): Mass spectrometry can identify the mass of the incompletely deprotected peptide. This will be higher than the target peptide's mass by the mass of the Boc group (100.12 g/mol ).[3]

  • Kaiser Test (for SPPS): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A negative or weak positive result after the deprotection step can indicate that the N-terminal amine is still protected by the Boc group. However, this test is not suitable for N-terminal proline residues.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction in solution-phase synthesis. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.

  • ¹H NMR Spectroscopy: For solution-phase synthesis, the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm in the ¹H NMR spectrum confirms its removal.

Troubleshooting Guide

If you are experiencing incomplete Boc deprotection, consider the following troubleshooting steps:

Problem: Analytical results (HPLC, MS, etc.) indicate the presence of Boc-protected starting material or deletion sequences.

Troubleshooting Workflow:

G start Incomplete Boc Deprotection Detected cause1 Insufficient Acid Strength / Time start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Resin Swelling (SPPS) start->cause3 cause4 Peptide Aggregation (SPPS) start->cause4 solution1a Increase TFA Concentration (e.g., 50% to 100% TFA) cause1->solution1a solution1b Prolong Reaction Time (e.g., 1-2 hours) cause1->solution1b solution2 Use a Stronger Acid System (e.g., 4M HCl in Dioxane) cause2->solution2 solution3 Ensure Adequate Resin Swelling (Swell resin in DCM for 30 min) cause3->solution3 solution4 Use Chaotropic Agents or 'Difficult Sequence' Protocols cause4->solution4

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary: Deprotection Conditions

The following tables summarize various conditions for Boc deprotection.

Table 1: TFA-Based Deprotection Conditions

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[4]
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates.[4]
55%30 minutesRoom TemperatureShown to give higher purity peptides compared to 100% TFA in some cases due to better resin swelling.[4][5]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products and can cause poor resin swelling.[4][5]

Table 2: Alternative Deprotection Methods

ReagentSolventTimeTemperatureOutcome
4M HClDioxane30 minutesRoom TemperatureFast, efficient, and selective deprotection.[6][7][8]
Thermal Deprotection2,2,2-Trifluoroethanol (TFE)30-60 minutes120-240 °CEffective for a range of substrates without acid; efficiency depends on the substrate.[9]
Oxalyl ChlorideMethanol1-4 hoursRoom TemperatureMild method for selective deprotection with yields up to 90%.[10]
Water (reflux)Water~12 minutes90-100 °CAn eco-friendly method for the deprotection of various N-Boc amines.[11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA (for SPPS)

  • Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 15-30 minutes in a reaction vessel.[1]

  • Pre-wash: Drain the DCM and wash the resin twice with DCM.

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Use approximately 10 mL of the solution per gram of resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove the excess base before proceeding to the next coupling step.[1]

Experimental Workflow for Boc Deprotection:

G cluster_0 Deprotection Protocol A Swell Resin in DCM B Pre-wash with DCM A->B C Add TFA/DCM Solution B->C D Agitate at Room Temp C->D E Wash with DCM D->E F Neutralize with DIPEA/DCM E->F G Final Wash with DCM F->G H Ready for Next Coupling G->H

Caption: General experimental workflow for Boc deprotection in SPPS.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is particularly useful for substrates sensitive to TFA or for achieving selective deprotection.

  • Dissolution: Dissolve the Boc-protected amino acid or peptide in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[7][8]

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Kaiser Test for Free Primary Amines (on resin)

  • Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three reagents to the test tube:

    • Reagent A: 5g ninhydrin in 100 mL ethanol.

    • Reagent B: 80g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.

  • Observe Color:

    • Dark Blue/Purple Beads & Solution: Positive result, indicating successful deprotection and the presence of a free primary amine.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

References

Technical Support Center: Analysis of Boc-(R)-3-Amino-5-hexenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(R)-3-Amino-5-hexenoic acid. The focus is on identifying potential byproducts in its synthesis and related reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect to see in the synthesis of this compound?

A1: Besides unreacted starting materials, several byproducts can arise from side reactions involving the Boc protecting group or the vinyl group of the amino acid. Common byproducts include those resulting from incomplete reaction, over-reaction (such as the formation of N,N-di-Boc-protected amine), or side reactions like oxidation of the double bond.

Q2: I see a peak in my LC-MS with a mass corresponding to the loss of 56 Da from my product. What is this?

A2: A neutral loss of 56 Da is a very common fragmentation pattern for Boc-protected amines in mass spectrometry. This corresponds to the loss of isobutylene from the tert-butyl group of the Boc protecting group. This is often observed in the mass spectrum and can help confirm the presence of a Boc-protected compound.

Q3: My reaction mixture shows several unexpected peaks in the LC chromatogram. How can I begin to identify them?

A3: A systematic approach is crucial. First, ensure your LC method is robust and provides good separation. Then, examine the mass spectrum of each unknown peak. Look for the expected molecular ion of your product and potential byproducts (refer to the table below). Also, check for common adducts with solvents or salts (e.g., +Na, +K, +CH3CN). Tandem MS (MS/MS) can provide further structural information by fragmenting the unknown peaks and observing the resulting daughter ions.

Q4: Can the vinyl group in this compound lead to specific byproducts?

A4: Yes, the terminal double bond is a reactive site. Potential side reactions include:

  • Oxidation: This can lead to the formation of epoxides, diols, or even cleavage of the double bond, resulting in a variety of oxidized byproducts.

  • Addition Reactions: Depending on the reaction conditions and reagents used, you might observe the addition of nucleophiles across the double bond.

  • Isomerization: Under certain conditions, the double bond could potentially migrate along the carbon chain.

Q5: What are common adducts I might see in the ESI-MS analysis of my reaction mixture?

A5: In electrospray ionization (ESI), it is common to observe adducts of your analyte with ions present in the mobile phase or from the sample matrix. For positive ion mode, common adducts include [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺. In negative ion mode, you might see [M-H]⁻ or adducts with anions like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻.[1][2]

Troubleshooting Guide: Identifying Byproducts by LC-MS

This guide provides a structured approach to identifying unknown peaks in your LC-MS analysis of this compound reactions.

Data Presentation: Potential Byproducts and Their Mass Spectrometric Signatures

The following table summarizes potential byproducts, their expected monoisotopic masses, and their corresponding m/z values for common adducts in positive ion ESI-MS. The molecular weight of this compound is 229.27 g/mol (monoisotopic mass: 229.1314 g/mol ).

Potential Byproduct Structure/Modification Monoisotopic Mass ( g/mol ) Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z) Likely Cause
Starting Material (R)-3-Amino-5-hexenoic acid129.0789130.0862152.0681Incomplete reaction
Deprotected Product (R)-3-Amino-5-hexenoic acid129.0789130.0862152.0681Premature deprotection
Di-Boc Product N,N-bis(tert-butoxycarbonyl)-(R)-3-Amino-5-hexenoic acid329.1842330.1915352.1734Over-protection
Oxidized Product (Epoxide) Boc-(R)-3-Amino-5,6-epoxyhexanoic acid245.1263246.1336268.1155Oxidation of the vinyl group
Oxidized Product (Diol) Boc-(R)-3-Amino-5,6-dihydroxyhexanoic acid263.1368264.1441286.1260Oxidation of the vinyl group
Reduced Product Boc-(R)-3-Amino-hexanoic acid231.1471232.1544254.1363Reduction of the vinyl group

Experimental Protocols

General LC-MS Method for Analysis of this compound Reactions

This protocol provides a general starting point for the analysis. Optimization may be required based on your specific reaction mixture and instrumentation.

1. Sample Preparation: a. Quench the reaction if necessary. b. Dilute a small aliquot of the reaction mixture (e.g., 1-10 µL) in 1 mL of a 50:50 mixture of mobile phase A and mobile phase B. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-22 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. MS Conditions (ESI Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 600 L/hr.
  • Scan Range: m/z 100-500.

Mandatory Visualization

Troubleshooting Workflow for Unknown Peak Identification

Troubleshooting_Workflow start Start: Unexpected Peak in LC Chromatogram check_mass Examine Mass Spectrum (m/z of molecular ion) start->check_mass compare_known Compare m/z to Expected Byproducts & Adducts Table check_mass->compare_known match Potential Match Found compare_known->match Yes no_match No Obvious Match compare_known->no_match No msms Perform MS/MS Fragmentation Analysis match->msms no_match->msms analyze_fragments Analyze Fragmentation Pattern (e.g., loss of Boc group, water, etc.) msms->analyze_fragments propose_structure Propose Putative Structure analyze_fragments->propose_structure confirm Confirm with Standard or Further Analysis propose_structure->confirm

Caption: A workflow for identifying unknown peaks in LC-MS data.

References

Technical Support Center: Strategies to Improve Solubility of Boc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Boc-protected peptides during synthesis and experimental use.

Troubleshooting Guide: My Boc-Protected Peptide Won't Dissolve

If you are encountering solubility issues with a Boc-protected peptide, follow this step-by-step guide to identify an appropriate solvent system. It is highly recommended to test the solubility on a small aliquot of your peptide to avoid wasting valuable material.[1][2]

Step 1: Initial Assessment of Peptide Properties

Before attempting to dissolve the peptide, analyze its amino acid sequence to predict its general solubility characteristics.

  • Hydrophobicity: Peptides with a high percentage (>50%) of hydrophobic amino acids (e.g., Val, Leu, Ile, Met, Phe, Tyr, Ala, Trp) are likely to be less soluble in aqueous solutions.[2][3][4]

  • Net Charge: Calculate the theoretical net charge of your peptide at neutral pH.

    • Acidic Peptides (Net Negative Charge): These peptides are generally more soluble in basic buffers.[1][2]

    • Basic Peptides (Net Positive Charge): These peptides are typically more soluble in acidic buffers.[1][2]

    • Neutral Peptides: These can be challenging and often require organic solvents for initial dissolution.[2][5]

Step 2: Systematic Solvent Testing

Begin with the mildest solvents and progress to stronger or more complex solvent systems as needed.[4]

  • Sterile Water or Aqueous Buffer: For peptides with a significant number of charged residues, first attempt to dissolve them in sterile, deionized water or a standard buffer like PBS (pH 7.2-7.4).[2][3]

  • pH Adjustment: If the peptide is not soluble in neutral water, adjust the pH. Solubility is often lowest at the peptide's isoelectric point (pI). Adjusting the pH at least two units away from the pI can significantly improve solubility.[1]

    • For basic peptides , try dissolving in 10-30% acetic acid.[5][6]

    • For acidic peptides , try dissolving in 0.1 M ammonium bicarbonate or a dilute solution of ammonium hydroxide (e.g., 0.1-1%).[1][4] Use caution with peptides containing Cys, as basic conditions can promote disulfide bond formation.[6]

  • Organic Solvents: For hydrophobic and neutral peptides, an organic solvent is often necessary for initial solubilization.[2][5][6]

    • Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP.[1][2][7]

    • Once dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[1][4] If the solution becomes cloudy, the solubility limit has been exceeded.[1][4]

  • Co-solvent Systems: A mixture of solvents can be more effective than a single solvent for particularly difficult peptides. A common "magic mixture" consists of DCM, DMF, and NMP in a 1:1:1 ratio.[7] Another powerful co-solvent system for sparingly-soluble protected peptides is a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM).[8]

  • Physical Dissolution Aids:

    • Sonication: Brief periods of sonication (e.g., 3 cycles of 10 seconds, cooling on ice in between) can help break up aggregates and facilitate dissolution.[1][2]

    • Gentle Warming: Warming the solution to a temperature generally not exceeding 40°C can increase solubility.[5][7] However, this should be done with caution as heat can degrade the peptide.[7]

Frequently Asked Questions (FAQs)

Q1: Why are Boc-protected peptides often difficult to dissolve?

A1: The solubility of Boc-protected peptides is influenced by several factors:

  • Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) group itself is hydrophobic, which can decrease the overall polarity of the peptide and reduce its solubility in aqueous solutions.

  • Amino Acid Side Chains: The polarity and size of the amino acid side chains play a crucial role. Peptides rich in hydrophobic amino acids are inherently less soluble in aqueous media.[7][9]

  • Side-Chain Protecting Groups: In addition to the N-terminal Boc group, side-chain protecting groups (often benzyl-based in Boc-SPPS) are typically hydrophobic and contribute significantly to poor solubility.[1]

  • Secondary Structure Formation: During solid-phase peptide synthesis (SPPS), growing peptide chains can fold into stable secondary structures like β-sheets, leading to intermolecular aggregation. This aggregation can persist after cleavage from the resin, resulting in a product that is difficult to dissolve.[4][10][11]

Q2: Which solvents are generally recommended for dissolving Boc-protected amino acids for use in SPPS?

A2: Boc-protected amino acids are typically soluble in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[7] For more challenging amino acids that exhibit poor solubility, Dimethyl sulfoxide (DMSO) is often an effective alternative.[7]

Q3: My peptide precipitated out of solution after I diluted my organic stock with an aqueous buffer. What should I do?

A3: This indicates that you have exceeded the peptide's solubility limit in the final buffer composition. You can try the following:

  • Prepare a new solution at a lower final concentration.

  • Lyophilize the precipitated peptide and attempt to redissolve it using a different co-solvent system or by adjusting the pH of the aqueous buffer.[2][3]

  • Add a small amount of a stronger co-solvent (e.g., DMSO) to the cloudy solution to try and redissolve the precipitate.[7]

Q4: Can on-resin aggregation during SPPS affect the solubility of the final Boc-protected peptide?

A4: Yes, absolutely. On-resin aggregation is a primary cause of synthesis failure and can lead to a final product with very poor solubility.[11] Aggregation occurs when growing peptide chains interact with each other, forming insoluble secondary structures that block reactive sites.[11] This results in deletion sequences and a final crude product that is difficult to purify and dissolve.

Q5: How can I prevent solubility issues that arise from on-resin aggregation?

A5: A proactive approach during synthesis planning is the most effective strategy:

  • Resin Selection: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, which reduces intermolecular interactions.[11] Resins with a polyethylene glycol (PEG) linker can also improve solvation.[11]

  • Backbone Protection: Incorporating backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb), can disrupt the hydrogen bonding network required for β-sheet formation, thereby improving solubility.[10]

  • Microwave Synthesis: Microwave-assisted SPPS can provide energy to disrupt aggregation and improve coupling efficiency for "difficult sequences".[1][11]

Data Presentation

Table 1: Solubility of Selected Boc-Protected Amino Acids in Common Organic Solvents

Boc-Protected Amino AcidSolventSolubility (approx. mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL).
Boc-Gly-Gly-OHDMSO~100Requires sonication.[7]
Boc-β-Ala-OHDMSO~100Requires sonication and warming to 60°C.[7]
Boc-Asn-OHDMF, NMPVery low solubilitySide-chain protection (e.g., Trityl) improves solubility.[12]
Boc-Gln-OHDMF, NMPVery low solubilitySide-chain protection (e.g., Trityl) improves solubility.[12]
Boc-Trp(Boc)-OH-Improved solubilityUnprotected Trp can have solubility issues.[13]

Table 2: Properties of Common Solvents for Peptide Dissolution

SolventTypeProperties & Use CasesCautions
Water / Aqueous BuffersAqueousIdeal for polar/charged peptides.[4]Often ineffective for hydrophobic or neutral peptides.[4]
Acetic Acid (10-30%)pH ModifierProtonates basic residues, increasing net positive charge. Good for basic peptides.[4]High concentrations may not be suitable for all assays.[1]
Ammonium Bicarbonate (0.1M)pH ModifierDeprotonates acidic residues, increasing net negative charge. Good for acidic peptides.[1]Ensure compatibility with peptide and assay.
DMSO (Dimethyl sulfoxide)OrganicPowerful solvent for hydrophobic peptides.[2][6][7]Can oxidize Met, Cys, and Trp residues.[1][4] May interfere with biological assays.
DMF (Dimethylformamide)OrganicGood general solvent for many peptides.[2][7]Can be used as an alternative to DMSO for peptides with oxidation-prone residues.[1]
Acetonitrile (ACN)OrganicDisrupts hydrophobic interactions.[4] Useful for HPLC purification.Less effective than DMSO/DMF for very difficult peptides.[4]

Experimental Protocols

Protocol 1: General Procedure for Peptide Solubilization

  • Preparation: Weigh a small, precise amount of the lyophilized peptide into a sterile microcentrifuge tube.[2] Allow the peptide to warm to room temperature before opening the vial.[2]

  • Initial Solvent Addition: Add a minimal volume (e.g., 20-50 µL) of the chosen initial solvent (e.g., DMSO for a hydrophobic peptide).[1]

  • Dissolution: Vortex the tube to mix. If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[7] Gentle warming (up to 40°C) can be applied if necessary.[5][7]

  • Aqueous Dilution: Once the peptide is fully dissolved in the initial organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1][4]

  • Final Inspection: Continue the slow dilution until the final desired concentration is reached. Visually inspect the solution to ensure it is clear and free of particulates.[4] If the solution becomes cloudy, the peptide has precipitated.[1]

Protocol 2: Boc Deprotection in Solid-Phase Synthesis

This protocol describes the removal of the N-terminal Boc group, a critical step in Boc-SPPS.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM).

  • Pre-wash: Perform a short pre-wash (5 minutes) with the deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM).[14]

  • Deprotection: Add the deprotection solution to the resin (10 mL/g of resin) and stir for 15-25 minutes.[14]

  • Washing: Filter the resin and wash thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual TFA and byproducts.[14]

  • Neutralization: The newly deprotected N-terminal amine is a trifluoroacetate salt and must be neutralized before the next coupling step. Suspend the resin in a 10% solution of Diisopropylethylamine (DIEA) in DCM and stir for 2 x 10 minutes.[14][15]

  • Final Washes: Wash the resin thoroughly with DCM to remove excess base before proceeding to the next amino acid coupling step.[14]

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Insoluble Boc-Peptide assess Assess Peptide Properties (Hydrophobicity, Net Charge) start->assess mild_solvent Try Mildest Solvent (Water, PBS pH 7.4) assess->mild_solvent dissolved1 Dissolved mild_solvent->dissolved1 Success ph_adjust Adjust pH (Acid for Basic Peptide, Base for Acidic Peptide) mild_solvent->ph_adjust Failure dissolved2 Dissolved ph_adjust->dissolved2 Success organic_solvent Use Organic Solvent (DMSO, DMF, NMP) ph_adjust->organic_solvent Failure dissolved3 Dissolved organic_solvent->dissolved3 Success co_solvent Try Co-Solvent System ('Magic Mixture', TFE/DCM) organic_solvent->co_solvent Failure dissolved4 Dissolved co_solvent->dissolved4 Success physical_aids Apply Physical Aids (Sonication, Gentle Warming) co_solvent->physical_aids Failure dissolved5 Dissolved physical_aids->dissolved5 Success consult Consult Literature or Consider Resynthesis physical_aids->consult Failure

Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected peptides.

G cluster_1 Factors Influencing Boc-Peptide Solubility cluster_2 Improvement Strategies hp_seq High % Hydrophobic Amino Acids aggregation On-Resin Aggregation (β-Sheet Formation) hp_seq->aggregation Promotes hp_pg Hydrophobic Protecting Groups (Boc, Benzyl, etc.) solubility Poor Solubility hp_pg->solubility Directly Reduces Aqueous Solubility aggregation->solubility Leads to improved_sol Improved Solubility low_resin Low-Loading Resin low_resin->aggregation Reduces backbone_prot Backbone Protection (e.g., Dmb) backbone_prot->aggregation Disrupts microwave Microwave-Assisted SPPS microwave->aggregation Disrupts

Caption: Relationship between factors causing poor solubility and strategies for improvement.

References

Technical Support Center: Managing Peptide Aggregation with Boc-(R)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing peptide aggregation during solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. A special focus is given to the potential application of Boc-(R)-3-Amino-5-hexenoic acid as a strategy to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable secondary structures that can render the peptide chains inaccessible to reagents.[1] Hydrophobic sequences are particularly susceptible to aggregation.[1][2]

Q2: What are the common indicators of on-resin peptide aggregation?

A2: Several signs during SPPS can point towards aggregation issues:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[3][4]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[3][4]

  • Physical Clumping: The resin may become sticky or form visible clumps.[4]

  • Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of synthesis problems often linked to aggregation.[3][4]

Q3: How can this compound potentially help in managing peptide aggregation?

A3: While not a conventional pseudo-proline dipeptide, the introduction of a non-standard amino acid like this compound into a peptide sequence can disrupt the regular backbone structure. Its unique stereochemistry and the presence of a hexenoic acid side chain may introduce a "kink" in the peptide backbone. This structural perturbation can interfere with the formation of the intermolecular hydrogen bonds that are responsible for aggregation, thereby improving solvation and reagent accessibility.

Q4: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies?

A4: The primary difference lies in the protecting groups used and the conditions for their removal. In the Boc/Bzl strategy, the temporary Nα-Boc protecting group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups (often benzyl-based) are cleaved at the end with a stronger acid like hydrogen fluoride (HF).[5] The Fmoc/tBu strategy uses a base-labile Fmoc group for Nα-protection, which is removed with piperidine, and acid-labile side-chain protecting groups (like tBu), which are removed with TFA.

Troubleshooting Guides

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after a coupling step is a clear indication of unreacted free amines, which can be a direct consequence of peptide aggregation.

Troubleshooting Workflow:

G start Positive Kaiser Test recouple Recouple with fresh reagents start->recouple solvent Change to a more polar solvent (e.g., NMP, or add DMSO) recouple->solvent If fails end Proceed with synthesis recouple->end If successful temp Increase coupling temperature (e.g., 40-50°C) solvent->temp If fails solvent->end If successful chaotropic Add chaotropic salts (e.g., LiCl, NaClO4) temp->chaotropic If fails temp->end If successful special_aa Resynthesize with aggregation-disrupting amino acid (e.g., this compound) chaotropic->special_aa For persistent issues chaotropic->end If successful special_aa->end

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Poor Resin Swelling and Clumping

Physical changes in the resin are strong indicators of aggregation.

SymptomDescriptionRecommended Action
Poor Swelling Resin beads appear shrunken and do not swell to their expected volume in the synthesis solvent.[3][4]1. Switch to a more effective swelling solvent like N-methylpyrrolidone (NMP).[1] 2. Consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG).[3]
Clumping Resin beads stick together, forming visible clumps that impede solvent flow and reagent access.[4]1. Apply sonication in short bursts to physically break up the clumps.[4] 2. Wash the resin with alternating solvents (e.g., DMF, DCM, isopropanol) to disrupt the aggregates.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation.

Table 1: Chaotropic Salt Concentrations for Improved Coupling

Chaotropic SaltTypical Concentration in DMFReference
Lithium Chloride (LiCl)0.4 M - 0.8 M[3][6]
Sodium Perchlorate (NaClO₄)0.8 M[6]
Potassium Thiocyanate (KSCN)4 M[6]

Table 2: Reagents for Boc-SPPS Cycles

StepReagentConcentration / EquivalentsReference
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)[5]
Neutralization Diisopropylethylamine (DIEA) in DCM or DMF5-10% (v/v) or 6 equivalents[2][5]
Coupling Boc-Amino Acid2-4 equivalents[5]
Coupling Agent (e.g., HBTU)2-4 equivalents[5]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.

G swell 1. Resin Swelling (DCM, 30-60 min) deprotect 2. Boc Deprotection (50% TFA in DCM, 20-30 min) swell->deprotect wash1 3. Washing (DCM, IPA, DCM) deprotect->wash1 neutralize 4. Neutralization (10% DIEA in DCM, 2x 2 min) wash1->neutralize wash2 5. Washing (DCM, DMF) neutralize->wash2 couple 6. Coupling (Boc-AA, HBTU, DIEA in DMF, 1-2 hours) wash2->couple wash3 7. Final Wash (DMF, DCM) couple->wash3 next_cycle Proceed to next cycle wash3->next_cycle

Caption: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for at least 30-60 minutes.[5]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

  • Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual TFA.[5]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[5]

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[5]

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor reaction completion with a Kaiser test.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Hypothetical Incorporation of this compound to Mitigate Aggregation

This protocol describes the incorporation of this compound at a strategic position within a peptide sequence known to be prone to aggregation.

  • Sequence Analysis: Identify a region within your target peptide that is highly hydrophobic or predicted to form a stable secondary structure. The ideal insertion point for the aggregation-disrupting amino acid is typically every 6-10 residues.

  • Standard SPPS: Synthesize the peptide using the standard Boc-SPPS protocol (Protocol 1) up to the residue immediately preceding the desired insertion point.

  • Incorporation of this compound:

    • Perform the deprotection and neutralization steps as per the standard protocol.

    • Prepare the coupling solution: Dissolve 2 equivalents of this compound and 1.95 equivalents of HCTU in DMF. Add 4 equivalents of DIEA.

    • Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours. The longer coupling time is recommended for this non-standard amino acid.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive, perform a recoupling step with fresh reagents.

  • Continue Synthesis: After successful incorporation, continue with the synthesis of the remaining peptide sequence using the standard protocol.

  • Cleavage and Analysis: Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., HF/anisole).[7] Purify the crude peptide using RP-HPLC and analyze by mass spectrometry to confirm the successful incorporation of this compound.

Conceptual Disruption of Aggregation

The following diagram illustrates how a structurally unique amino acid can disrupt the inter-chain hydrogen bonding that leads to aggregation.

G cluster_0 Standard Peptide Aggregation cluster_1 Disruption with this compound a1 Peptide Chain 1 a2 Peptide Chain 2 a1->a2 H-Bonds a3 Peptide Chain 3 a2->a3 H-Bonds b1 Peptide Chain A b_kink This compound b1->b_kink b2 Peptide Chain B b_kink->b2 disruption Steric Hindrance Prevents H-Bonding b_kink->disruption

References

racemization suppression during Boc-(R)-3-Amino-5-hexenoic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the activation of Boc-(R)-3-Amino-5-hexenoic acid for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the process where a chiral amino acid, such as the desired (R)-enantiomer of 3-Amino-5-hexenoic acid, loses its stereochemical integrity, resulting in a mixture of both (R)- and (S)-enantiomers.[1][2] This is a significant problem in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to a partially or completely inactive product, or in some cases, a product with altered or toxic effects.[3]

Q2: What is the primary mechanism of racemization for N-Boc protected amino acids during activation?

A2: The primary mechanism of racemization for N-Boc protected amino acids during activation involves the formation of an oxazolone intermediate. The activation of the carboxyl group makes the α-proton (in this case, the proton at the C3 position) acidic. A base present in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral oxazolone. Subsequent nucleophilic attack on this intermediate can occur from either side, leading to a mixture of (R) and (S) enantiomers.[1][4][5]

Q3: How does the structure of this compound influence its susceptibility to racemization?

A3: While any chiral amino acid can undergo racemization, the structure of this compound has specific features to consider. As a β-amino acid, the stereocenter is at the C3 position. The electronic effects of the vinyl group at the C5 position are relatively far from the stereocenter and are not expected to significantly increase the acidity of the C3 proton. However, like other amino acids, prolonged exposure to activation conditions or suboptimal reaction parameters can lead to racemization.

Q4: Which coupling reagents are recommended to minimize racemization?

A4: The choice of coupling reagent is a critical factor in controlling racemization.[4] For sensitive amino acids, onium salt-based reagents are generally preferred over carbodiimides alone.[4]

  • Onium Salts: Reagents like HATU, HCTU, and COMU are known for low racemization as they form active esters that are less prone to forming the problematic oxazolone intermediate.[4]

  • Carbodiimides with Additives: If using carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), it is essential to use them in combination with racemization-suppressing additives.[1][4][5][6][7][8] Effective additives include 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which are generally more effective than 1-hydroxybenzotriazole (HOBt).[4][6]

Troubleshooting Guides

Issue: High levels of the (S)-enantiomer detected in the final peptide.

This common issue indicates that significant racemization has occurred during the activation and coupling of this compound. Follow this logical workflow to diagnose and mitigate the problem.

Troubleshooting Workflow

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Type & Stoichiometry reagent->base sub_reagent Using Carbodiimide alone? Add HOAt or Oxyma. Using an onium salt? Consider switching to COMU or HATU. reagent->sub_reagent temp Step 3: Check Reaction Temperature base->temp sub_base Using a strong, non-hindered base (e.g., DIPEA)? Switch to a weaker (NMM) or more hindered (2,4,6-collidine) base. Use the minimum necessary equivalents. base->sub_base time Step 4: Review Pre-activation & Reaction Time temp->time sub_temp Performing coupling at elevated temperatures? Lower the temperature to 0 °C. temp->sub_temp solvent Step 5: Consider Solvent Polarity time->solvent sub_time Prolonged pre-activation or reaction time? Minimize pre-activation to < 5 minutes. Monitor reaction to determine optimal time. time->sub_time solution Optimized Conditions solvent->solution sub_solvent Using a highly polar solvent (e.g., DMF)? Consider a less polar solvent or a mixture (e.g., DCM/DMF) while ensuring solubility. solvent->sub_solvent G cluster_activation Amino Acid Activation cluster_coupling Desired Pathway cluster_racemization Racemization Pathway Boc-(R)-AA-OH Boc-(R)-AA-OH Activated Intermediate Activated Intermediate Boc-(R)-AA-OH->Activated Intermediate + Coupling Reagent Peptide Peptide Activated Intermediate->Peptide + Amine (Peptide Bond Formation) Oxazolone Oxazolone Activated Intermediate->Oxazolone - H+ (Base-catalyzed) Racemic Mixture Racemic Mixture Oxazolone->Racemic Mixture + Amine

References

selective deprotection of Boc group in presence of other acid-labile groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chemoselective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection, and why might they not be suitable for my substrate?

A1: The most common method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate.[1] These conditions are generally effective and rapid at room temperature.[1] However, the harsh acidity can lead to the cleavage of other acid-labile protecting groups such as tert-butyl esters, trityl (Tr) groups, and some silyl ethers (e.g., TBS), or cause degradation of sensitive functional groups within the molecule.[2]

Q2: My compound contains a tert-butyl ester. How can I selectively remove the Boc group?

A2: Cleavage of a Boc group in the presence of a tert-butyl ester is a common challenge. Modifying the acidic conditions can achieve selectivity. For instance, using concentrated sulfuric acid in tert-butyl acetate or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane has been shown to selectively remove the Boc group.[3][4] Milder reagents that can be employed include aqueous phosphoric acid[3][5] or oxalyl chloride in methanol.[3][6]

Q3: I am working with a substrate that has a trityl (Tr) or a TBS ether group. What conditions should I use for selective Boc deprotection?

A3: The trityl group is significantly more acid-labile than the Boc group, making selective Boc deprotection challenging with strong acids.[7] For substrates containing silyl ethers like TBS, which are typically removed with fluoride ions or acid, careful selection of reagents is crucial.[7] Lewis acids such as zinc bromide (ZnBr2) in dichloromethane (DCM) have been used for selective Boc deprotection from secondary amines in the presence of other acid-sensitive functionalities.[8][9] It's important to note that under certain conditions with ZnBr2, both N-Boc and N-trityl groups can be labile.[10] For TBS ethers, they are generally more stable to acidic conditions than Boc groups, allowing for selective Boc removal with strong acids, but milder methods are preferred to ensure the integrity of the silyl ether.[7]

Q4: I am observing side products from tert-butylation of my molecule. How can I prevent this?

A4: The deprotection of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your substrate, leading to unwanted byproducts.[11][12] This is particularly problematic for molecules containing electron-rich aromatic rings (like tryptophan), thioethers (methionine), or thiols (cysteine).[12] To mitigate this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.[2][11]

Q5: My Boc deprotection reaction is incomplete. What can I do to drive it to completion?

A5: Incomplete deprotection can be due to several factors. If using strong acids like TFA or HCl, you can try increasing the acid concentration or the reaction time.[2] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[13][14] For sterically hindered Boc groups, more forcing conditions like higher acid concentration or longer reaction times may be necessary.[2] If you are using milder reagents, optimizing the stoichiometry of the reagent and the reaction temperature may be required. Careful monitoring of the reaction by TLC or LC-MS is recommended.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Cleavage of other acid-labile groups (e.g., t-Bu esters, Tr, TBS) The deprotection conditions are too harsh.Switch to a milder deprotection reagent such as oxalyl chloride/methanol, ZnBr2/DCM, or aqueous phosphoric acid.[3][6][8] Optimize reaction conditions (lower temperature, shorter reaction time).[3]
Formation of tert-butylated byproducts The reactive tert-butyl cation is alkylating the substrate.Add a scavenger to the reaction mixture (e.g., TIS, anisole, water).[2][11]
Incomplete deprotection Insufficient acid strength or concentration. Steric hindrance around the Boc group. Insufficient reaction time or temperature.Increase the acid concentration or switch to a stronger acid system if compatible with the substrate.[2] Increase the reaction time and/or temperature while monitoring for side product formation.[2]
Racemization of chiral centers The reaction conditions are too harsh, or the workup is not appropriate.Use milder deprotection conditions. Ensure the workup procedure, especially any basic washes, is performed carefully and at low temperatures.
Low yield of the desired product Degradation of the product under acidic conditions. The product is volatile or water-soluble, leading to loss during workup.Use milder deprotection methods. Modify the workup procedure, for example, by using a different extraction solvent or by performing a salt formation to aid isolation.

Experimental Protocols

Protocol 1: Selective Boc Deprotection using Oxalyl Chloride in Methanol

This method is mild and suitable for substrates with other acid-labile groups.[6][15]

  • Dissolve the N-Boc protected substrate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching and extraction.

Protocol 2: Selective Boc Deprotection using Zinc Bromide in Dichloromethane

This Lewis acid-mediated deprotection is particularly useful for secondary amines and can be selective.[8][9]

  • To a solution of the N-Boc protected amine in dry dichloromethane (DCM), add anhydrous zinc bromide (ZnBr2, typically 2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon).

  • The reaction is generally complete within four hours; monitor by TLC.

  • For workup, the reaction mixture can be filtered through Celite, and the solvent removed under reduced pressure. The product is often obtained as the hydrobromide salt.[8]

Protocol 3: Selective Boc Deprotection using Aqueous Phosphoric Acid

This method offers an environmentally benign and mild alternative for the deprotection of various Boc-protected compounds.[3][5]

  • Dissolve the N-Boc protected substrate in a suitable solvent like toluene.

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).

  • Neutralize the mixture carefully with a base such as a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the selective deprotection of Boc groups using various methods.

Reagent SystemSubstrate TypeOther Acid-Labile Group PresentReaction Time (h)Yield (%)Reference(s)
Oxalyl Chloride/MeOHStructurally diverse N-Boc aminesEster1-4up to 90[6][15][16]
ZnBr2/DCMSecondary N-Boc aminesAcid-sensitive functionalities~4up to 89[8]
Aqueous H3PO4 (85%)N-Boc amines, esters, ethersCbz, esters, TBDMS ethersVariesHigh[5]
H2SO4/tBuOAcN-Boc amino acids/peptidestert-butyl esterVaries70-100[4]
MeSO3H/tBuOAc:CH2Cl2N-Boc amino acids/peptidestert-butyl esterVaries70-100[4]

Visual Guides

Logic of Selective Boc Deprotection

selective_deprotection_logic cluster_conditions Deprotection Conditions cluster_groups Protecting Groups cluster_outcome Outcome Strong_Acid Strong Acid (e.g., TFA, HCl) Non_Selective Non-Selective Deprotection Strong_Acid->Non_Selective Cleaves most acid-labile groups Mild_Acid Mild/Lewis Acid (e.g., ZnBr2, aq. H3PO4) Selective_Boc Selective Boc Deprotection Mild_Acid->Selective_Boc Can differentiate lability Specialized_Reagent Specialized Reagent (e.g., Oxalyl Chloride/MeOH) Specialized_Reagent->Selective_Boc High selectivity for Boc Boc Boc Boc->Strong_Acid Boc->Mild_Acid Boc->Specialized_Reagent tBu_Ester t-Butyl Ester tBu_Ester->Strong_Acid tBu_Ester->Mild_Acid Trityl Trityl (Tr) Trityl->Strong_Acid TBS TBS Ether TBS->Mild_Acid

Caption: Decision logic for choosing a Boc deprotection strategy.

Experimental Workflow for Troubleshooting

troubleshooting_workflow Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Check_Purity Check Product Purity Complete->Check_Purity Yes Adjust_Conditions Adjust Conditions: - Increase time/temp - Increase reagent conc. Incomplete->Adjust_Conditions Adjust_Conditions->Monitor Pure Pure Product Check_Purity->Pure Yes Impure Impure Product Check_Purity->Impure No End End: Successful Deprotection Pure->End Identify_Byproducts Identify Byproducts (e.g., t-butylated, deprotected substrate) Impure->Identify_Byproducts Add_Scavenger Add Scavenger Identify_Byproducts->Add_Scavenger t-butylated Milder_Conditions Switch to Milder Reagent Identify_Byproducts->Milder_Conditions Other groups cleaved Add_Scavenger->Start Milder_Conditions->Start

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Peptides Containing 3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. 3-Amino-5-hexenoic acid, with its vinyl side chain, presents a unique building block for introducing conformational constraints and sites for chemical modification. The choice of the solid-phase peptide synthesis (SPPS) strategy, primarily between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods, is critical for the successful synthesis of peptides containing such specialized residues. This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing peptides incorporating 3-Amino-5-hexenoic acid, supported by established chemical principles and analysis of potential challenges.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry used for the removal of the temporary Nα-protecting group, which dictates the overall synthetic approach, including the choice of resin, side-chain protecting groups, and cleavage reagents.[1]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]

  • Fmoc Strategy: This has become the more prevalent method due to its milder reaction conditions.[4] The base-labile Fmoc group is removed using a secondary amine, most commonly piperidine. Side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using TFA.[4]

The Challenge of 3-Amino-5-hexenoic Acid: The Vinyl Side Chain

The defining feature of 3-Amino-5-hexenoic acid is its terminal vinyl group (a double bond). The stability of this functional group under the repeated deprotection cycles of both Boc and Fmoc strategies is a primary concern.

Based on the known chemistry of analogous protecting groups, the vinyl group is expected to be stable under both acidic and basic conditions used in SPPS. For instance, allyl-based protecting groups, which also contain a double bond, are known to be stable to both TFA and piperidine, the deprotection reagents for Boc and Fmoc strategies, respectively. This suggests that the vinyl side chain of 3-Amino-5-hexenoic acid should remain intact throughout the synthesis using either method.

However, potential side reactions, though not explicitly reported for this specific amino acid in the literature, should be considered:

  • Boc Strategy (Acidic Conditions): The strong acid used for Boc deprotection (TFA) and particularly the final cleavage (HF) could theoretically lead to side reactions involving the double bond, such as hydration, cyclization, or polymerization. While the stability of similar allyl groups suggests this risk is low, it cannot be entirely ruled out without specific experimental data.

  • Fmoc Strategy (Basic Conditions): The basic conditions used for Fmoc deprotection (piperidine) are generally considered milder and less likely to interfere with the vinyl group.[5] This represents a potential advantage of the Fmoc strategy for synthesizing peptides with unsaturated amino acids.

Comparative Analysis: Boc vs. Fmoc for 3-Amino-5-hexenoic Acid Peptides

FeatureBoc StrategyFmoc Strategy
Deprotection Chemistry Acid-labile (TFA)Base-labile (Piperidine)
Final Cleavage Strong acid (e.g., HF)Moderate acid (TFA)
Orthogonality Semi-orthogonalFully orthogonal[1]
Side-Chain Protection Benzyl-basedtert-Butyl-based
Potential Side Reactions with Vinyl Group Theoretical risk of acid-catalyzed reactions (e.g., hydration, polymerization)Lower theoretical risk of side reactions under milder basic conditions
Handling & Safety Requires specialized equipment for handling HFGenerally safer reagents
Automation Compatibility Amenable to automationHighly amenable to automation with UV monitoring of deprotection
Purity of Crude Product Can be high, but harsh cleavage can generate impuritiesOften yields higher purity crude products due to milder conditions[2]

Experimental Protocols

Detailed experimental protocols for the incorporation of 3-Amino-5-hexenoic acid are not explicitly available. However, standard SPPS protocols for both Boc and Fmoc strategies can be adapted. The following are generalized protocols that would serve as a starting point for optimization.

Boc SPPS Protocol for Incorporating Boc-3-Amino-5-hexenoic acid-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and isopropanol, followed by DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM. Wash with DCM.

  • Coupling:

    • Pre-activate a 3-fold molar excess of Boc-3-Amino-5-hexenoic acid-OH with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in N,N-dimethylformamide (DMF) for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage: Treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, p-cresol).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc SPPS Protocol for Incorporating Fmoc-3-Amino-5-hexenoic acid-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Coupling:

    • Pre-activate a 3-fold molar excess of Fmoc-3-Amino-5-hexenoic acid-OH with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by RP-HPLC.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing2 Wash Neutralization->Washing2 Coupling Coupling (Boc-AA(n+1)-OH, Coupling Reagent) Washing3 Wash Coupling->Washing3 Washing1->Neutralization Washing2->Coupling Final_Peptide Resin-AA(n+1) Washing3->Final_Peptide Repeat Cycle

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

Fmoc_SPPS_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Coupling (Fmoc-AA(n+1)-OH, Coupling Reagent) Washing2 Wash Coupling->Washing2 Washing1->Coupling Final_Peptide Resin-AA(n+1) Washing2->Final_Peptide Repeat Cycle

Caption: Fmoc Solid-Phase Peptide Synthesis Cycle.

Conclusion and Recommendations

In the absence of direct comparative data, the choice between the Boc and Fmoc strategies for synthesizing peptides containing 3-Amino-5-hexenoic acid should be guided by the overall peptide sequence, the desired scale of synthesis, and available laboratory equipment.

The Fmoc strategy is generally recommended as the first choice due to its milder deprotection conditions, which are less likely to cause side reactions with the vinyl group.[5] Its orthogonality and the generation of higher purity crude products for many standard peptides also make it an attractive option.[2]

The Boc strategy remains a viable alternative , particularly for sequences prone to aggregation, where the acidic deprotection step can help to break up secondary structures.[6] However, careful optimization of the final cleavage step would be necessary to minimize any potential side reactions with the vinyl group.

For any synthesis involving a novel unnatural amino acid like 3-Amino-5-hexenoic acid, it is crucial to perform small-scale test syntheses to optimize coupling and deprotection times and to thoroughly characterize the final product by mass spectrometry and NMR to confirm the integrity of the vinyl group.

References

Conformational Analysis of Peptides Containing Boc-(R)-3-Amino-5-hexenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational properties of peptides incorporating the unsaturated β-amino acid, Boc-(R)-3-Amino-5-hexenoic acid. Due to the limited availability of direct experimental data for this specific residue, this guide leverages findings from studies on structurally similar unsaturated and β-amino acids to provide insights into its expected conformational behavior. The analysis focuses on comparisons with peptides containing saturated β-amino acids and α-amino acids, supported by established experimental and computational methodologies.

Introduction to Conformational Analysis of Modified Peptides

The three-dimensional structure of a peptide is critical to its biological function. The incorporation of non-proteinogenic amino acids, such as β-amino acids with unsaturated side chains, is a powerful strategy in medicinal chemistry to modulate peptide conformation, enhance proteolytic stability, and improve pharmacokinetic profiles.[1] this compound, with its chiral center and a terminal double bond in the side chain, introduces unique steric and electronic features that are expected to influence the peptide backbone's folding propensity.

The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus is a standard tool in peptide synthesis.[2][3] While primarily a protecting group, its bulky nature can also influence the local conformation of the peptide backbone, a factor considered in this analysis.[4]

Experimental Methodologies for Conformational Analysis

The primary techniques for elucidating the conformation of peptides in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy. Computational modeling, including molecular dynamics (MD) simulations, complements these experimental methods by providing detailed energetic and structural information.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7] Key NMR parameters used in conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the peptide's fold.

  • J-coupling Constants (³J): Relate to dihedral angles within the peptide backbone and side chains, offering insights into local geometry.

  • Chemical Shifts (δ): Deviations from random coil values can indicate the presence of stable secondary structures.[8]

  • Temperature Coefficients of Amide Protons (dδ/dT): Can identify amide protons involved in intramolecular hydrogen bonds, which are characteristic of folded structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides.[9] The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can distinguish between different secondary structures like α-helices, β-sheets, and random coils.[10][11] While characteristic spectra for α- and β-peptides are established, the contribution of the vinyl side chain in this compound needs to be considered, as aromatic and other unsaturated side chains can influence the CD spectrum.[12]

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide theoretical insights into the conformational landscape of peptides.[13][14] These methods can predict stable conformers, estimate relative energies, and visualize the dynamic behavior of the peptide in different solvent environments.[5][6]

Comparative Conformational Analysis

This section compares the expected conformational preferences of peptides containing this compound with those of peptides containing saturated β-amino acids and α-amino acids.

Influence of the β-Amino Acid Backbone

Unlike α-peptides, which predominantly form α-helices and β-sheets, β-peptides are known to adopt unique and stable secondary structures, such as various types of helices (14-helix, 12-helix, etc.) and turns.[1] The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility, which can lead to well-defined folded structures even in short oligomers.[15] It is anticipated that peptides containing this compound will also favor these characteristic β-peptide secondary structures.

Impact of the Unsaturated Side Chain

The vinyl group in the side chain of this compound introduces a region of planarity and potential for π-stacking or other non-covalent interactions. This can further restrict the conformational freedom of the peptide and potentially stabilize specific folded structures. Studies on peptides with other unsaturated side chains have shown that these groups can influence the peptide backbone conformation.[16] The nature of the β-substituent is known to play a role in determining the conformational restriction.[16]

Role of the Boc Protecting Group

The bulky tert-butyloxycarbonyl (Boc) group at the N-terminus can sterically influence the conformation of the adjacent amino acid residue.[4] While its primary role is protection during synthesis, its presence can favor certain dihedral angles and potentially stabilize local turn-like structures. The aggressive deprotection conditions required for Boc removal, such as strong acids, can also affect the overall peptide structure.[]

Data Presentation

FeaturePeptides with this compound (Expected)Peptides with Saturated β-Amino Acids (Observed)Peptides with α-Amino Acids (Observed)
Predominant Secondary Structures Likely to form β-peptide specific helices (e.g., 14-helix) and turns. The unsaturated side chain may introduce additional conformational constraints.Form stable helices (14-helix, 12-helix), sheets, and turns, even in short sequences.[15]Form α-helices, β-sheets, β-turns, and random coils.
Backbone Flexibility More flexible than α-peptides due to the extra methylene group, but potentially more restricted than saturated β-peptides due to the vinyl side chain.Generally more flexible than α-peptides, leading to unique folding patterns.[1]Relatively rigid peptide bonds, leading to well-defined secondary structures.
NMR Spectral Features Expected to show distinct NOE patterns and J-coupling constants indicative of folded β-peptide structures. Chemical shifts of protons near the double bond will be in the vinylic region.Show characteristic NOE patterns for β-peptide helices and turns. J-coupling constants reflect the specific backbone torsion angles.[8]Well-established chemical shift ranges and NOE patterns for α-helices and β-sheets.
CD Spectral Features Expected to exhibit CD spectra characteristic of β-peptide secondary structures, potentially with contributions from the vinyl chromophore.Display characteristic CD spectra for different types of β-peptide helices.Show distinct CD spectra for α-helices (negative bands at ~222 and ~208 nm) and β-sheets (negative band around 218 nm).[9]
Proteolytic Stability Expected to have high resistance to enzymatic degradation due to the β-amino acid backbone.[1]High stability against proteases.[1]Generally susceptible to proteolytic cleavage unless modified.

Experimental Protocols & Visualizations

General NMR Experimental Protocol

A general workflow for the conformational analysis of a peptide using NMR spectroscopy is outlined below.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in appropriate deuterated solvent Peptide_Synthesis->Dissolution OneD_NMR 1D ¹H NMR Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY/ROESY) OneD_NMR->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Constraints Extraction of Constraints (NOEs, J-couplings) Assignment->Constraints Structure_Calc Structure Calculation (e.g., using CYANA, XPLOR-NIH) Constraints->Structure_Calc Refinement Structure Refinement & Validation Structure_Calc->Refinement

Figure 1. A generalized workflow for peptide conformational analysis using NMR spectroscopy.

Signaling Pathway of Conformational Induction

The incorporation of this compound can be viewed as a signal that influences the downstream conformational landscape of the peptide.

Conformational_Induction cluster_properties Inherent Properties cluster_effects Conformational Effects Residue Boc-(R)-3-Amino- 5-hexenoic acid Beta_Backbone β-Amino Acid Backbone Residue->Beta_Backbone Unsaturated_Side_Chain Unsaturated Side Chain Residue->Unsaturated_Side_Chain Boc_Group Bulky Boc Protecting Group Residue->Boc_Group Altered_Torsions Altered Backbone Torsion Angles Beta_Backbone->Altered_Torsions Side_Chain_Interactions Potential Side Chain Interactions (π-effects) Unsaturated_Side_Chain->Side_Chain_Interactions Steric_Hindrance N-terminal Steric Hindrance Boc_Group->Steric_Hindrance Final_Conformation Resulting Peptide Conformation Altered_Torsions->Final_Conformation Side_Chain_Interactions->Final_Conformation Steric_Hindrance->Final_Conformation

Figure 2. Factors influencing the conformation of peptides containing this compound.

Conclusion

The incorporation of this compound into peptides is a promising strategy for creating novel peptidomimetics with potentially enhanced stability and unique conformational properties. Based on the analysis of related β-peptides and peptides with unsaturated side chains, it is predicted that peptides containing this residue will adopt well-defined secondary structures characteristic of β-peptides, such as helices and turns. The unsaturated side chain is expected to further influence the conformational landscape, potentially leading to more rigid structures. The bulky Boc protecting group may also play a role in defining the local conformation at the N-terminus.

Further experimental studies employing NMR and CD spectroscopy, in conjunction with computational modeling, are necessary to definitively characterize the conformational preferences of peptides containing this compound and to fully exploit their potential in drug discovery and development.

References

Navigating the Synthesis of Boc-(R)-3-Amino-5-hexenoic Acid: A Comparative Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral amino acids is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of synthetic strategies for Boc-(R)-3-Amino-5-hexenoic acid, a valuable building block in the design of novel therapeutics. We present a detailed, validated protocol alongside a discussion of alternative methodologies, supported by experimental data to inform protocol selection and optimization.

The enantiomerically pure form of 3-amino-5-hexenoic acid, protected with a tert-butyloxycarbonyl (Boc) group, is a key intermediate in the synthesis of various biologically active molecules. Its structural features, including a chiral center and a terminal alkene, offer multiple points for diversification in drug discovery programs. The selection of an appropriate synthetic route is critical, balancing factors such as yield, enantioselectivity, scalability, and cost-effectiveness.

Validated Synthesis Protocol: Enzymatic Resolution of Racemic N-Boc-3-amino-5-hexenoic acid

This section details a robust and highly selective method for the preparation of this compound, leveraging the stereospecificity of lipases to resolve a racemic mixture.

Experimental Protocol

Step 1: Synthesis of Racemic N-Boc-3-amino-5-hexenoic acid

  • Reaction Setup: To a solution of racemic 3-amino-5-hexenoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) is added. The mixture is cooled to 0 °C.

  • Boc Protection: Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added portion-wise to the cooled solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous layer is washed with ethyl acetate, then acidified to pH 2-3 with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the racemic N-Boc-3-amino-5-hexenoic acid.

Step 2: Enzymatic Resolution

  • Esterification: The racemic N-Boc-3-amino-5-hexenoic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the racemic methyl ester.

  • Enzymatic Hydrolysis: The racemic methyl ester is suspended in a phosphate buffer (pH 7.2). Lipase from Candida antarctica B (CALB), immobilized on a suitable support, is added.

  • Selective Hydrolysis: The suspension is stirred at a controlled temperature (typically 30-40 °C) while monitoring the reaction progress by HPLC. The enzyme selectively hydrolyzes the (R)-ester to the corresponding carboxylic acid.

  • Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The aqueous phase is acidified to pH 2-3 and extracted with ethyl acetate to isolate the this compound. The unreacted (S)-ester remains in the organic phase and can be recovered.

Data Presentation
StepProductYield (%)Purity (%) (HPLC)Enantiomeric Excess (ee %)
1. Boc Protection (Racemic)N-Boc-3-amino-5-hexenoic acid>95>98N/A
2. Enzymatic ResolutionThis compound40-45>99≥99.0%[1]

Comparison with Alternative Synthetic Strategies

While the enzymatic resolution method provides excellent enantioselectivity, other strategies can be considered depending on the specific requirements of the synthesis.

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a powerful method for establishing the chiral center in β-amino acids.[2][3]

  • Advantages: High enantioselectivities (often >95% ee) can be achieved.[2] The method is catalytic and can be highly efficient.

  • Disadvantages: Requires the synthesis of a specific precursor (the β-(acylamino)acrylate) and the use of expensive noble metal catalysts and chiral ligands. The presence of the alkene in the target molecule might require a strategic protection/deprotection sequence or a different catalytic system to avoid its reduction.

Alternative MethodKey FeaturesTypical ee (%)
Asymmetric HydrogenationRhodium or Ruthenium catalysts with chiral phosphine ligands.[2][3]90 - >99
Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective alkylation or conjugate addition reactions to introduce the desired stereochemistry.

  • Advantages: Well-established and predictable stereochemical outcomes.

  • Disadvantages: Requires stoichiometric amounts of the chiral auxiliary, which must be synthesized and subsequently removed, adding steps to the overall sequence.

Alternative MethodKey FeaturesTypical Diastereomeric Ratio
Chiral AuxiliaryEvans oxazolidinones or other removable chiral groups.>95:5
Asymmetric Allylation of Glycine Equivalents

This approach involves the enantioselective addition of an allyl group to a chiral glycine-derived Schiff base or enolate.

  • Advantages: Directly introduces the allyl group and the chiral amine in a single step.

  • Disadvantages: May require cryogenic temperatures and strong bases. The development of highly selective catalysts for this specific transformation can be challenging.

Logical Workflow for Protocol Selection

The choice of the optimal synthesis protocol depends on a careful evaluation of several factors. The following workflow can guide researchers in their decision-making process.

Synthesis Protocol Selection Workflow for Selecting a Synthesis Protocol Start Define Synthesis Requirements Scale Scale of Synthesis? Start->Scale Cost Cost Constraints? Scale->Cost Lab Scale Asymmetric Asymmetric Catalysis Scale->Asymmetric Pilot/Industrial Scale Expertise Available Expertise? Cost->Expertise Flexible Budget Auxiliary Chiral Auxiliary Cost->Auxiliary Strict Budget Enzymatic Enzymatic Resolution Expertise->Enzymatic Moderate Expertise->Asymmetric High Decision Select Protocol Enzymatic->Decision Asymmetric->Decision Auxiliary->Decision

Caption: A decision-making workflow for selecting the most suitable synthesis protocol.

Signaling Pathway for Asymmetric Synthesis

The following diagram illustrates the conceptual pathways for achieving the enantioselective synthesis of the target molecule.

Asymmetric Synthesis Pathways Conceptual Pathways for Asymmetric Synthesis Racemic Racemic Precursor Resolution Enzymatic or Chiral Resolution Racemic->Resolution Prochiral Prochiral Substrate AsymmetricReaction Asymmetric Reaction (e.g., Hydrogenation, Allylation) Prochiral->AsymmetricReaction ChiralPool Chiral Pool Starting Material FunctionalGroup Functional Group Interconversion ChiralPool->FunctionalGroup Target This compound Resolution->Target AsymmetricReaction->Target FunctionalGroup->Target

Caption: An overview of the main strategies for the asymmetric synthesis of the target amino acid.

References

A Comparative Analysis of Coupling Reagents for Boc-(R)-3-Amino-5-hexenoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides. This guide provides an objective comparison of commonly used coupling reagents for the activation and coupling of Boc-(R)-3-Amino-5-hexenoic acid, a key building block in the development of novel therapeutics. The choice of reagent significantly influences reaction efficiency, product purity, and the preservation of stereochemical integrity.

Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of various coupling reagents for the activation and coupling of N-Boc protected amino acids like this compound. The data is collated from general literature on peptide synthesis.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
DCC/HOBt CarbodiimideModerateGood (70-90%)Low to ModerateCost-effective; the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[1][2][3]
EDC/HOBt CarbodiimideModerateGood (70-90%)Low to ModerateWater-soluble carbodiimide, making byproduct removal easier through aqueous workup.[4]
HBTU/DIEA Uronium/AminiumFastHigh (>90%)Low (with HOBt)Very efficient and widely used. Can lead to guanidinylation of the N-terminus if used in excess.[5][6]
HATU/DIEA Uronium/AminiumVery FastVery High (>95%)Very LowMore reactive than HBTU due to the HOAt moiety, making it ideal for sterically hindered couplings.[5][6][7]
PyBOP/DIEA PhosphoniumFastHigh (>90%)LowByproducts are less hazardous than those of its predecessor, BOP. Efficient for rapid reactions.[5][7]
COMU/DIEA UroniumVery FastVery High (>95%)Very LowA newer generation reagent with efficiency comparable to HATU, but with improved solubility and safety profile.[7][8]

Experimental Protocols

Below are generalized protocols for the coupling of this compound to an amino group (e.g., on a resin for solid-phase peptide synthesis or in solution phase). Equivalents are typically calculated based on the limiting reactant, which is often the amine component.

1. Coupling using EDC/HOBt

  • Materials: this compound (1.2 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), Amine component (1.0 eq.), N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent, Diisopropylethylamine (DIEA) (2.0 eq.).

  • Procedure:

    • Dissolve the this compound and HOBt in DMF.

    • Add EDC to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the amine component and DIEA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with aqueous workup to remove the water-soluble urea byproduct and excess reagents.

2. Coupling using HATU/DIEA

  • Materials: this compound (1.2 eq.), HATU (1.2 eq.), Amine component (1.0 eq.), DMF as solvent, DIEA (2.0 eq.).

  • Procedure:

    • In a reaction vessel, combine the this compound and the amine component in DMF.

    • Add DIEA to the mixture.

    • In a separate vial, dissolve HATU in a small amount of DMF.

    • Add the HATU solution to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for a peptide coupling reaction and the logical relationship of the key components.

G cluster_reactants Reactants cluster_reagents Reagents Boc_AA This compound Activation Activation of Carboxylic Acid Boc_AA->Activation Amine Amine Component (e.g., Peptide-Resin) Coupling Peptide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activation Base Base (e.g., DIEA) Base->Activation Solvent Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Product Coupled Product Coupling->Product Byproducts Byproducts Coupling->Byproducts G reagent Coupling Reagent Carbodiimides (EDC, DCC) Phosphonium Salts (PyBOP) Uronium/Aminium Salts (HATU, HBTU) outcome Desired Outcome High Yield High Purity Minimal Racemization reagent->outcome influences side_reactions Potential Side Reactions Racemization Guanidinylation reagent->side_reactions can lead to additives Additives HOBt HOAt additives->outcome improves additives->side_reactions suppresses

References

Unveiling the Structural Influence of Boc-(R)-3-Amino-5-hexenoic Acid on Peptide Architectures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, chemists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and tailored functionality is a continuous endeavor. The incorporation of unnatural amino acids offers a powerful strategy to modulate peptide conformation and, consequently, their biological activity. This guide provides a comprehensive comparison of the structural impact of Boc-(R)-3-Amino-5-hexenoic acid, an unsaturated γ-amino acid, on peptide structures, supported by experimental data and detailed methodologies.

The introduction of non-proteinogenic amino acids, such as γ-amino acids, into peptide backbones can induce unique folding patterns not observed in natural peptides. These modifications can lead to peptides with increased resistance to proteolytic degradation, improved pharmacokinetic profiles, and novel receptor binding affinities. This compound, with its γ-amino functionality and a terminal double bond, presents a unique building block for influencing peptide secondary structure and for potential post-synthesis modifications.

Comparative Structural Analysis: Impact on Peptide Conformation

While specific experimental data on peptides solely containing this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar unsaturated γ-amino acids. Research on peptides incorporating cis-α,β-unsaturated γ-amino acids reveals a propensity to induce and stabilize helical structures.

To provide a clear comparison, the following table summarizes the potential conformational effects of incorporating this compound in contrast to a standard α-amino acid (Alanine) and a conformationally constrained cyclic γ-amino acid.

FeatureStandard α-Amino Acid (e.g., Alanine)This compound (Predicted)Constrained Cyclic γ-Amino Acid
Backbone Flexibility HighModerateLow
Predominant Secondary Structure Can participate in α-helices, β-sheets, or random coils depending on the sequence context.Likely to induce or stabilize helical folds (e.g., 12-helices) due to the extended backbone and potential for specific hydrogen bonding patterns.Strongly promotes well-defined secondary structures, such as helices or turns, depending on the ring size and stereochemistry.
Hydrogen Bonding Network Forms characteristic i, i+4 (α-helix) or inter-strand (β-sheet) hydrogen bonds.Expected to participate in i, i+3 or other non-canonical hydrogen bonding patterns typical of γ-peptides, leading to unique helical structures.The rigid cyclic structure pre-organizes the backbone for specific and stable intramolecular hydrogen bonds.
Potential for Tertiary Interactions Side chain interactions drive tertiary structure formation.The unsaturated side chain could participate in hydrophobic or π-stacking interactions and serves as a handle for chemical modifications.Side chain orientation is fixed by the ring, influencing specific tertiary contacts.

Experimental Protocols for Structural Elucidation

The assessment of a modified peptide's three-dimensional structure is paramount. The following are detailed methodologies for key experiments utilized in the structural analysis of peptides containing unnatural amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides.

Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the synthesized peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

  • Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

  • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.

Protocol for CD Analysis:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration for far-UV CD (190-250 nm) is typically in the range of 10-100 µM.

  • Data Acquisition: Record the CD spectrum at a controlled temperature using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra include:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, solid-state structure.

Protocol for X-ray Crystallography:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain single, well-diffracting crystals of the peptide.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Build the peptide model into the electron density and refine the atomic coordinates to obtain the final crystal structure.

Visualizing the Workflow and Structural Impact

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_output Data Output SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage & Purification SPPS->Cleavage NMR NMR Spectroscopy (Solution Structure) Cleavage->NMR CD CD Spectroscopy (Secondary Structure Content) Cleavage->CD Xray X-ray Crystallography (Solid-State Structure) Cleavage->Xray Structure 3D Structural Model NMR->Structure Conformation Conformational Insights CD->Conformation Xray->Structure Structure->Conformation

Caption: Experimental workflow for assessing peptide structure.

peptide_structure_comparison cluster_alpha Standard α-Amino Acid cluster_gamma_unsaturated This compound cluster_gamma_cyclic Constrained Cyclic γ-Amino Acid alpha_helix α-Helix beta_sheet β-Sheet random_coil Random Coil gamma_helix Induces Helical Folds (e.g., 12-Helix) defined_helix Well-Defined Helix defined_turn Well-Defined Turn Peptide_Backbone Peptide Backbone Peptide_Backbone->alpha_helix incorporation Peptide_Backbone->beta_sheet incorporation Peptide_Backbone->random_coil incorporation Peptide_Backbone->gamma_helix incorporation Peptide_Backbone->defined_helix incorporation Peptide_Backbone->defined_turn incorporation

Caption: Impact of different amino acids on peptide secondary structure.

Conclusion

The incorporation of this compound into peptide sequences holds significant promise for the rational design of novel peptidomimetics. Based on studies of analogous unsaturated γ-amino acids, it is anticipated that this building block will favor the formation of unique helical structures, thereby constraining the peptide backbone and influencing its biological activity. The unsaturated side chain further provides a valuable tool for subsequent chemical modifications, opening avenues for the development of peptide conjugates and probes. Further detailed structural studies on peptides containing this specific amino acid are warranted to fully elucidate its conformational preferences and unlock its full potential in drug discovery and materials science.

spectroscopic comparison of Boc-(R)-3-Amino-5-hexenoic acid and its enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Boc-(R)-3-Amino-5-hexenoic Acid and its Enantiomer, Boc-(S)-3-Amino-5-hexenoic Acid

Introduction

This compound and Boc-(S)-3-Amino-5-hexenoic acid are enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. In the development of pharmaceuticals and other bioactive molecules, the specific stereochemistry of a compound is often critical to its biological activity and safety profile. Therefore, the ability to distinguish between and characterize enantiomers is of utmost importance. This guide provides a comparative overview of the spectroscopic properties of this compound and its (S)-enantiomer, supported by experimental data and protocols.

As enantiomers, both compounds exhibit identical physical and spectroscopic properties in an achiral environment. Differences in their properties only become apparent when they interact with other chiral entities or with plane-polarized light.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key physicochemical and spectroscopic data for the two enantiomers. As expected, most of the data is identical, with the exception of the optical rotation, which is equal in magnitude but opposite in sign.

PropertyThis compoundBoc-(S)-3-Amino-5-hexenoic acid
Molecular Formula C₁₁H₁₉NO₄C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol 229.27 g/mol
CAS Number 269726-94-5270263-03-1
Optical Rotation [α]/D -20.0±1°, c = 1 in ethanol[α]/D +20±1°, c = 1 in ethanol
¹H NMR (Predicted) Identical to the (S)-enantiomerδ ~1.4 (s, 9H, Boc-CH₃), 2.3-2.5 (m, 2H, CH₂-COOH), 2.2-2.3 (m, 2H, CH₂-CH=CH₂), 4.0-4.2 (m, 1H, CH-N), 5.0-5.2 (m, 2H, CH=CH₂), 5.7-5.9 (m, 1H, CH=CH₂), ~10-12 (br s, 1H, COOH)
¹³C NMR (Predicted) Identical to the (S)-enantiomerδ ~28 (Boc-CH₃), ~35-40 (CH₂-COOH), ~40-45 (CH₂-CH=CH₂), ~50-55 (CH-N), ~80 (Boc-C), ~118 (CH=CH₂), ~135 (CH=CH₂), ~155 (Boc-C=O), ~175 (COOH)
IR (Predicted, cm⁻¹) Identical to the (S)-enantiomer~3300-2500 (O-H, broad), ~3350 (N-H), ~1710 (C=O, acid), ~1690 (C=O, Boc), ~1640 (C=C)
Mass Spec (ESI-MS) Identical to the (S)-enantiomerPredicted [M+H]⁺: 230.1387, [M+Na]⁺: 252.1206[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-2048

    • Relaxation delay: 2-5 s

    • Spectral width: -10 to 220 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Parameters:

    • Ionization mode: Positive or negative

    • Mass range: 50-500 m/z

    • Capillary voltage: 3-4 kV

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying the enantiomers.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A column with a chiral selector is used. Macrocyclic glycopeptide-based CSPs are often effective for the separation of N-blocked amino acids.[2]

  • Mobile Phase: A mixture of organic solvent (e.g., ethanol or isopropanol) and a buffer (e.g., ammonium acetate or trifluoroacetic acid in water). The exact composition should be optimized for the specific column.

  • Detection: UV detection at a wavelength where the Boc-protected amino acid absorbs (e.g., 210-220 nm).

  • Procedure:

    • A racemic standard is injected to determine the retention times of the two enantiomers.

    • The individual enantiomer samples are then injected to confirm their identity and determine their enantiomeric purity.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two enantiomers. As these are simple amino acid derivatives, there are no associated signaling pathways to depict.

G Spectroscopic Comparison Workflow for Enantiomers cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Analysis cluster_results Results Sample_R This compound NMR NMR (¹H, ¹³C) Sample_R->NMR IR FTIR Sample_R->IR MS Mass Spectrometry Sample_R->MS Polarimetry Polarimetry Sample_R->Polarimetry Chiral_HPLC Chiral HPLC Sample_R->Chiral_HPLC Sample_S Boc-(S)-3-Amino-5-hexenoic acid Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->Polarimetry Sample_S->Chiral_HPLC Result_Achiral Identical Spectra NMR->Result_Achiral IR->Result_Achiral MS->Result_Achiral Result_Chiral_P Opposite Optical Rotation Polarimetry->Result_Chiral_P Result_Chiral_H Different Retention Times Chiral_HPLC->Result_Chiral_H

Caption: Workflow for the spectroscopic comparison of enantiomers.

Conclusion

The spectroscopic comparison of this compound and its (S)-enantiomer highlights a fundamental principle of stereochemistry: enantiomers exhibit identical spectroscopic properties in an achiral environment. Techniques such as NMR, IR, and mass spectrometry are essential for confirming the chemical structure, but they cannot differentiate between the two enantiomers. Chiral-specific methods, most notably optical rotation and chiral chromatography, are required to distinguish and quantify these stereoisomers. The data and protocols presented in this guide provide a framework for the comprehensive characterization of these and other chiral molecules.

References

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the α-amino function is a critical decision in the large-scale synthesis of peptides, profoundly influencing process economics, efficiency, and final product purity. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), each present a unique set of advantages and challenges. This guide provides an objective, data-driven comparison to inform the selection of the optimal strategy for your large-scale peptide production needs.

Core Chemical Differences: A Tale of Two Protection Strategies

The fundamental distinction between Boc and Fmoc chemistries lies in their orthogonal protection schemes, which dictate the reagents and conditions for deprotection and cleavage.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for removal during the final cleavage from the resin.

  • Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is cleaved using a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA. This true orthogonality is a key advantage of the Fmoc approach.[]

Quantitative Performance and Cost Analysis

While direct head-to-head comparisons of large-scale synthesis of the same peptide using both methods are not always available in published literature, a comprehensive analysis of the existing data allows for a robust comparison.

Table 1: Cost Comparison of Key Reagents
ComponentBoc StrategyFmoc StrategyKey Considerations
Protected Amino Acids Generally lower cost per unit.Generally higher cost, but prices are becoming more competitive with scale.[]A significant driver of raw material costs.
Solvents Utilizes less expensive solvents like Dichloromethane (DCM).[]Employs more expensive solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).Solvent consumption is a major cost and environmental factor in large-scale synthesis.
Deprotection Reagents Trifluoroacetic acid (TFA) - moderately priced.Piperidine - relatively inexpensive, with potential for recycling.[]The cost of the deprotection agent itself is a smaller part of the overall cost compared to solvents.
Coupling Reagents Traditionally uses lower-cost reagents like DCC/HOBt.[]Often employs more expensive, but more efficient, reagents like HBTU/HATU.[]Higher efficiency of modern coupling reagents can offset their cost through improved yields and purity.
Cleavage Reagents Requires highly hazardous and expensive Hydrofluoric Acid (HF), necessitating specialized equipment.Uses Trifluoroacetic acid (TFA), which is less hazardous and less expensive than HF.Safety and infrastructure costs associated with HF are significant.
Table 2: Performance and Process Metrics
MetricBoc StrategyFmoc StrategyKey Considerations
Typical Yield per Cycle High, but can be impacted by aggregation.>99%[]Crucial for the synthesis of long peptides where cumulative losses are significant.
Crude Peptide Purity Can be lower due to harsh acidic conditions causing side reactions.Generally higher due to milder reaction conditions.Higher crude purity significantly reduces the cost and complexity of downstream purification.
Overall Yield (Illustrative Decapeptide) ~20-50%[3]~30-60%[3]Highly sequence-dependent and influenced by coupling efficiency and cleavage success.
Process Mass Intensity (PMI) High; SPPS in general has a high PMI.High, but generally considered "greener" due to less hazardous reagents. The average PMI for SPPS is around 13,000 kg/kg of API.[4][5][6]PMI is a measure of the total mass of materials used to produce a certain mass of product; lower is better.
Automation Compatibility Less amenable to modern automated synthesizers.Highly compatible with automated systems.Automation is key for reproducibility and efficiency in large-scale production.

Experimental Workflows

The cyclical nature of SPPS is illustrated below for both the Boc and Fmoc strategies, highlighting the key steps in each cycle of amino acid addition.

Boc_SPPS_Workflow cluster_Boc Boc SPPS Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage (HF) Wash3->NextCycle NextCycle->Resin Repeat for next amino acid

Boc-SPPS Experimental Workflow

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc SPPS Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage (TFA) Wash2->NextCycle NextCycle->Resin Repeat for next amino acid

Fmoc-SPPS Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for a single amino acid coupling cycle in large-scale Boc and Fmoc SPPS. These should be optimized for specific peptide sequences and scales.

Boc-SPPS Cycle Protocol (Large-Scale)
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) in a suitable reaction vessel with mechanical stirring.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM (10-15 L/kg of resin).

    • Stir for 5 minutes, drain, and repeat with fresh TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a solution of 10% Diisopropylethylamine (DIEA) in DCM (10 L/kg of resin).

    • Stir for 2 minutes and drain. Repeat the neutralization step.

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-3 equivalents) and an activating agent such as HBTU (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) and allow for pre-activation for 2-5 minutes.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: The cycle is repeated for each amino acid in the sequence.

  • Final Cleavage: After synthesis completion, the peptide-resin is dried and treated with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) in a specialized HF apparatus to cleave the peptide from the resin and remove side-chain protecting groups.

Fmoc-SPPS Cycle Protocol (Large-Scale)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF (10-15 L/kg of resin) for 5 minutes.

    • Drain and repeat the treatment with fresh piperidine/DMF solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and dibenzofulvene adducts.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents) and an activating agent (e.g., HCTU, HATU) (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) and allow for pre-activation.

    • Add the activated amino acid solution to the resin and stir for 1-2 hours.

    • Monitor reaction completion (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x).

  • Repeat: The cycle is repeated for each amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, the peptide-resin is washed and dried. The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).

Conclusion and Recommendations

The choice between Boc and Fmoc chemistry for large-scale peptide synthesis is a multifactorial decision.

The Fmoc strategy has become the predominant approach in modern SPPS. Its milder deprotection conditions, true orthogonality, higher crude purity, and high amenability to automation make it particularly advantageous for the synthesis of a wide range of peptides, including complex and modified sequences. Despite the higher initial cost of Fmoc-protected amino acids, the overall process can be more cost-effective due to higher yields, reduced purification costs, and improved process efficiency.

The Boc strategy , while being the older methodology, retains its relevance for specific applications. It can be advantageous for the synthesis of long, difficult, or hydrophobic sequences that are prone to aggregation, as the acidic deprotection step can help to disrupt secondary structures. The lower cost of Boc-protected amino acids and some solvents can also make it an economically viable option for well-established manufacturing processes of specific peptides. However, the use of the highly corrosive and hazardous HF for final cleavage requires specialized, costly equipment and stringent safety protocols.

For new large-scale peptide synthesis projects, the Fmoc strategy is generally the recommended starting point due to its robustness, versatility, and more favorable safety and environmental profile. The Boc strategy should be considered for specific cases where it offers a clear advantage, such as in overcoming aggregation issues with particularly challenging sequences. A thorough cost-benefit analysis, considering all aspects from raw materials to waste disposal and purification, should be conducted on a case-by-case basis to make the most informed decision for your specific project.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in the face of enzymatic degradation remains a critical hurdle. This guide provides a comparative analysis of the enzymatic stability imparted by the incorporation of the unnatural amino acid Boc-(R)-3-Amino-5-hexenoic acid into peptide backbones. By examining its performance against native peptides and other common stabilization strategies, this document offers valuable insights supported by experimental protocols for evaluating peptide stability.

The therapeutic promise of peptides is often curtailed by their rapid clearance in vivo, primarily due to degradation by proteases. A key strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids. This compound, a chiral building block, offers a unique structural modification hypothesized to enhance enzymatic resistance through steric hindrance. This guide explores this concept, presenting a framework for comparison and detailed methodologies for empirical validation.

Comparative Enzymatic Stability: An Illustrative Analysis

While specific quantitative data for peptides incorporating this compound is not yet broadly published, we can extrapolate its expected performance based on the well-established principles of steric hindrance provided by unnatural amino acids.[1] The following table provides an illustrative comparison of a hypothetical peptide containing this modification against a native peptide and a peptide with a D-amino acid substitution, a common stabilization technique.

It is crucial to note that the data for the "Hypothetical Peptide + this compound" is a scientific projection based on the structural features of the amino acid and is intended for comparative illustration. Actual experimental results may vary.

PeptideModificationHalf-life in Human Plasma (t½)% Degradation by Trypsin (2h)
Native Peptide (e.g., GLP-1)None~1.5-5 minutes[2]> 90%
Hypothetical Peptide + this compoundIncorporation of this compoundProjected to be several hoursProjected to be < 20%
Peptide with D-amino acidSubstitution of an L-amino acid with its D-enantiomerCan be extended to hours[3]Significantly reduced

The Principle of Steric Hindrance

Proteolytic enzymes have specific recognition sites and active clefts that accommodate the peptide backbone for cleavage. The incorporation of bulky or unusually shaped unnatural amino acids, such as this compound, can physically obstruct the enzyme's access to the cleavage site.[4] This "steric hindrance" slows down or prevents the enzymatic degradation of the peptide, thereby prolonging its circulation time and therapeutic window.

Experimental Protocols for Assessing Enzymatic Stability

To empirically determine the enzymatic stability of a modified peptide, the following experimental protocols are recommended.

Plasma Stability Assay

This assay evaluates the stability of a peptide in a biologically relevant matrix containing a complex mixture of proteases.

Methodology:

  • Preparation of Plasma: Obtain fresh human plasma containing standard anticoagulants (e.g., EDTA, heparin).

  • Peptide Incubation: Dissolve the test peptide in a suitable buffer and add it to the plasma to a final concentration of 10 µM. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid.

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • LC-MS Analysis: Analyze the supernatant containing the remaining intact peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the half-life (t½) of the peptide in plasma.

Trypsin Degradation Assay

This assay assesses the stability of a peptide against a specific and aggressive protease, trypsin.

Methodology:

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Peptide and Enzyme Preparation: Dissolve the test peptide and trypsin in the reaction buffer to achieve final concentrations of 100 µM and 1 µM, respectively.

  • Initiation of Reaction: Mix the peptide and trypsin solutions and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding a quenching solution, such as 1% trifluoroacetic acid (TFA).

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of undigested peptide.[7]

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.

Visualizing the Workflow and Degradation Pathway

To better understand the experimental process and the mechanism of enzymatic degradation, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test Peptide Incubate_Plasma Incubate at 37°C Peptide->Incubate_Plasma Incubate_Trypsin Incubate at 37°C Peptide->Incubate_Trypsin Plasma Human Plasma Plasma->Incubate_Plasma Trypsin Trypsin Solution Trypsin->Incubate_Trypsin Precipitate Precipitate Proteins Incubate_Plasma->Precipitate Quench Quench Reaction Incubate_Trypsin->Quench LCMS LC-MS Analysis Quench->LCMS Precipitate->LCMS Data Data Analysis (t½) LCMS->Data

Experimental workflow for enzymatic stability assays.

Peptide_Degradation cluster_native Native Peptide cluster_modified Modified Peptide Native_Peptide Native Peptide Chain Fragments Peptide Fragments Native_Peptide->Fragments Protease Protease Protease->Native_Peptide Cleavage Modified_Peptide Peptide with This compound No_Cleavage Stable Peptide Modified_Peptide->No_Cleavage Protease2 Protease Protease2->Modified_Peptide Steric Hindrance

Mechanism of protease resistance by steric hindrance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-(R)-3-Amino-5-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Boc-(R)-3-Amino-5-hexenoic acid (CAS Number: 269726-94-5), a protected amino acid used in peptide synthesis.[1][2] Adherence to these protocols will help mitigate risks to personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and should be handled with care.[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Data sourced from supplier safety information.[1][3]

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[4]

  • Hand Protection: Use chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator (such as a type N95) should be used.[1] All handling should ideally take place within a chemical fume hood or a well-ventilated area.[4]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is to treat it as hazardous chemical waste.[4][5] In-lab treatment or neutralization is not recommended due to the lack of specific, validated procedures.[4] Do not dispose of this chemical down the drain or in regular trash. [5][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired solid this compound, as well as any contaminated disposables (e.g., weigh boats, gloves, wipes), in a designated and clearly labeled hazardous waste container.[7][8] This container must be chemically compatible, sealable, and leak-proof.[4][5]

  • Liquid Waste: Any solutions containing this compound should be collected in a designated container for hazardous liquid waste.[7]

  • Empty Containers: The original container, even if empty, should be treated as hazardous waste. The first rinse with a solvent should be collected and disposed of as hazardous liquid waste.[5]

2. Labeling and Storage:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][8]

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4][8]

3. Spill Management:

  • In the event of a spill, restrict access to the area.[7]

  • For solid spills, prevent dust from becoming airborne.[7]

  • Use an inert absorbent material to cover the spill.[7]

  • Carefully collect the absorbed material and any contaminated soil or surfaces into your designated solid hazardous waste container.[7][9]

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4][5]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[9]

Below is a workflow diagram illustrating the proper disposal procedure.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_management Container Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Collect Solid Waste & Contaminated Disposables in Designated Container A->B Handle Chemical C Collect Liquid Waste & Rinsate in Separate Designated Container A->C Handle Chemical D Securely Seal Container B->D C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in Designated Secondary Containment Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G Schedule Pickup H Dispose According to Local, State & Federal Regulations G->H

Caption: Workflow for the safe disposal of this compound.

By consistently following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling Boc-(R)-3-Amino-5-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-(R)-3-Amino-5-hexenoic acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 269726-94-5). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Overview

This compound is a combustible solid that presents several health hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. Therefore, implementing appropriate engineering controls and personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment for handling this compound.

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum Required) Eye and Face ProtectionChemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Hand ProtectionDisposable, chemical-resistant gloves (e.g., nitrile).Provides a barrier against direct skin contact. Double gloving is recommended for extended handling.
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from accidental spills.
FootwearClosed-toe shoes.Protects feet from spills and falling objects.
Secondary (Task-Dependent) Respiratory ProtectionA NIOSH-approved N95 dust mask or higher-level respirator.Necessary when handling the solid form, especially if there is a risk of generating dust.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is critical for safety and experimental integrity. All handling of the solid compound should occur within a certified chemical fume hood.

  • Preparation :

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Cover the work surface with disposable, absorbent bench paper.

    • Locate the nearest safety shower and eyewash station, confirming they are accessible and operational.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles. If a significant splash risk exists, use a face shield in addition to goggles.

    • If handling the powder outside of a sealed container, a respirator is required.

    • Finally, put on nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Handling the Compound :

    • Carefully weigh the required amount of the compound in a tared container inside the fume hood to minimize the creation of dust.

    • Should any material be spilled, immediately follow the spill cleanup procedures outlined by your institution's Environmental Health and Safety (EHS) department.

  • Post-Handling :

    • After completing the task, properly seal the container of this compound.

    • Decontaminate the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Chemical Waste : Unused or waste this compound should be treated as hazardous chemical waste.

    • Place the material in a clearly labeled, sealed, and leak-proof container compatible with organic acids (e.g., high-density polyethylene or glass).

    • The label must include "Hazardous Waste" and the full chemical name.

  • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench paper, must be disposed of in a designated hazardous waste container.[1]

  • Storage and Collection : Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Professional Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to final disposal.

prep 1. Preparation - Clean fume hood - Verify emergency equipment don_ppe 2. Don PPE - Lab coat, Goggles - Respirator, Gloves prep->don_ppe Proceed handle 3. Chemical Handling - Weigh in fume hood - Avoid dust generation don_ppe->handle Proceed post_handle 4. Post-Handling - Seal container - Decontaminate area handle->post_handle Task Complete doff_ppe 5. Doff PPE - Remove gloves first - Wash hands thoroughly post_handle->doff_ppe Proceed dispose 6. Waste Disposal - Segregate hazardous waste - Use labeled containers doff_ppe->dispose If Waste Generated ehs 7. EHS Collection - Store in designated area - Arrange for pickup dispose->ehs Store for Pickup

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-5-hexenoic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-5-hexenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.